Bz-Arg-OEt · HCl
Description
Historical Context of Bz-Arg-OEt · HCl as a Biochemical Research Tool
The use of Nα-Benzoyl-L-arginine ethyl ester hydrochloride as a tool in biochemical research dates back to the mid-20th century. Early studies on proteolytic enzymes required stable and specific substrates to accurately measure enzymatic activity. A paper by G. Schwert and colleagues in 1955 identified this compound as a suitable substrate for trypsin, helping to establish it as a standard reagent for enzyme kinetics. Its utility was quickly recognized, and it became a common substrate for determining the esterase activity of a variety of proteases. pnas.org The compound's simple structure and the ease of monitoring its hydrolysis spectrophotometrically contributed to its widespread adoption in enzymology. Research from the 1960s further solidified its role, with studies like those by A.N. Glazer in 1967 detailing its use in characterizing the esteratic reactions catalyzed by enzymes such as subtilisins. caymanchem.com
Significance in Protease Studies and Enzymatic Synthesis
The primary significance of this compound in biochemical research lies in its function as a chromogenic substrate for a wide array of serine and cysteine proteases. caymanchem.com The ester bond in this compound is susceptible to cleavage by these enzymes, which specifically recognize the arginine residue. The hydrolysis of the ethyl ester can be monitored, often by measuring the change in absorbance, allowing for the quantification of enzyme activity. caymanchem.com This makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and the characterization of proteolytic enzymes. chemimpex.com
Table 2: Proteases Assayed Using this compound as a Substrate
| Enzyme | Enzyme Class | Source(s) |
|---|---|---|
| Trypsin | Serine Protease | caymanchem.combiosynth.com |
| Thrombin | Serine Protease | |
| Kallikrein | Serine Protease | caymanchem.com |
| Subtilisin | Serine Protease | caymanchem.com |
| Plasmin | Serine Protease | cymitquimica.com |
| Papain | Cysteine Protease | conicet.gov.ar |
| Ficin | Cysteine Protease | |
| Bromelain | Cysteine Protease |
Beyond its role in protease assays, this compound is a key starting material in chemoenzymatic peptide synthesis. nih.gov In these reactions, it serves as the acyl donor, providing the N-terminally protected benzoyl-arginine moiety. researchgate.net Proteases are used in reverse, as ligases, to catalyze the formation of a peptide bond between the this compound and a nucleophile, such as an amino acid or a peptide fragment. ubc.canih.gov This method has been employed for the synthesis of various peptide-based structures, including dipeptides like Bz-Arg-Gly-NH₂ and larger peptide precursors. nih.govresearchgate.net For example, it has been used as the acyl donor with leucinamide as the nucleophile in trypsin-catalyzed synthesis. dcu.ie This enzymatic approach offers high stereospecificity, minimizing racemization and the need for extensive protecting group strategies often required in traditional chemical synthesis. ubc.ca
Scope of Academic Research Applications
The application of this compound spans numerous areas of academic research. It is frequently used to quantify and characterize proteolytic activity from diverse biological sources. For instance, it has been employed as a substrate to assay the activity of peptidyl arginine deiminase (PPAD) in vesicles from the bacterium Porphyromonas gingivalis, to measure the proteolytic activity of enzymatic extracts from papaya plant parts, and to determine trypsin activity in tail tendon fascicles from rats.
Furthermore, this compound is utilized in more complex biochemical and biomedical studies. It has been instrumental in the kinetic characterization of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathology of rheumatoid arthritis. caymanchem.com It has also been used to develop novel methods for detecting tissue kallikrein activity, which may serve as a predictor for recurrent stroke. caymanchem.com In the field of biocatalysis, this compound is a foundational substrate for synthesizing novel compounds. Researchers have used it as a starting material in papain-catalyzed reactions to produce new arginine-based cationic surfactants with potential antimicrobial properties. conicet.gov.arunlp.edu.ar Its role extends to the synthesis of peptide motifs important in cell biology, such as precursors to the RGD (Arginine-Glycine-Aspartate) sequence, which is crucial for cell adhesion processes. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Nα-Benzoyl-L-arginine Ethyl Ester Hydrochloride | This compound |
| Nα-Benzoyl-L-arginine | Bz-Arg |
| Nα-Benzoyl-arginine-glycine-amide | Bz-Arg-Gly-NH₂ |
| Arginine-Glycine-Aspartate | RGD |
| Leucinamide | |
| Guanidinium (B1211019) Chloride | Gnd-HCl |
| Nα-acetyl-L-tyrosine ethyl ester | AcTyrOEt |
| Z-Arg-pNA | |
| BAPNA | |
| Z-Phe-Arg-pNA | |
| Z-Arg-OMe·HCl | |
| N-ethyl pyridinium (B92312) trifluoroacetate | |
| Suc-Ala-Phe-Arg-AA1-OR | |
| Bz-Arg-Lys-Nle-NH2 | |
| trifluoromethyl-Bz-4-amidino-Phe-Lys-Phg-OH | |
| acridonylalanine | Acd |
| Ala-Aib-Ala-OEt | |
| dimethylarginine | ADMA |
| homoarginine | hArg |
| Z-L-Asp-Phe-OMe | |
| Z-L-Asp-Tyr-OMe | |
| Z-L-Asp-Met-OMe | |
| Bz-Arg-Leu-NH2 | |
| Bz-Arg-Gly-OEt |
Properties
Molecular Formula |
C15H22N4O3 · HCl |
|---|---|
Molecular Weight |
342.83 |
Synonym |
L-BAEE |
Origin of Product |
United States |
Bz Arg Oet · Hcl in Enzymatic Hydrolysis and Protease Characterization
Fundamental Principles of Bz-Arg-OEt · HCl Hydrolysis
The hydrolysis of Bz-Arg-OEt by certain proteases, particularly those with trypsin-like specificity, results in the cleavage of the ester bond. This reaction yields Nα-benzoyl-L-arginine (Bz-Arg-OH) and ethanol (B145695). The positive charge on the arginine side chain allows the substrate to bind effectively to the S1 specificity pocket of enzymes that prefer basic amino acid residues. mdpi.comnih.gov
Esterase Activity Measurement
Bz-Arg-OEt serves as a key substrate for determining the esterase activity of a variety of proteases. bachem.com Its hydrolysis is a hallmark of enzymes that can cleave ester bonds, a function often present alongside their primary peptide-bond-cleaving (peptidase) activity. It is routinely used to assay enzymes such as:
Trypsin and Trypsin-like enzymes : It is a classic substrate for trypsin, and its hydrolysis rate is often used as a standard measure of trypsin activity. caymanchem.comconicet.gov.arnih.gov
Papain : This cysteine protease from papaya latex effectively hydrolyzes Bz-Arg-OEt, and the reaction is used to define its enzymatic units. conicet.gov.ar
Acrosin : A serine protease found in sperm, its activity is measured using Bz-Arg-OEt, with a reported Michaelis constant (K_m) of 5 x 10⁻⁵ M for boar acrosin. bachem.compnas.org
Kallikreins : Both pancreatic and urinary kallikreins can be assayed using this substrate. caymanchem.combachem.com
Thrombin and Plasmin : These crucial enzymes of the coagulation and fibrinolytic systems also exhibit esterase activity towards Bz-Arg-OEt. bachem.com
Cocoonase : The esterase activity of this trypsin-like protease from silkworms can be estimated using Bz-Arg-OEt. nih.gov
Enzymatic Reaction Monitoring Methodologies
The enzymatic hydrolysis of Bz-Arg-OEt is most commonly monitored using spectrophotometry. The progress of the reaction can be continuously tracked by measuring the increase in absorbance at a specific wavelength, typically 253 nm. pnas.orgnih.gov This change in absorbance is due to the difference in the molar extinction coefficient between the ester substrate (Bz-Arg-OEt) and the carboxylic acid product (Bz-Arg-OH). pnas.org A molar absorption difference of 1150 M⁻¹ cm⁻¹ is used to convert the rate of change in absorbance to the rate of substrate hydrolysis in micromoles. pnas.org This method provides a direct and real-time measurement of the enzyme's catalytic activity.
Quantitative Enzyme Kinetics
Bz-Arg-OEt is an invaluable substrate for performing detailed quantitative analyses of enzyme kinetics, allowing researchers to elucidate the catalytic mechanism and efficiency of various proteases.
Determination of Michaelis-Menten Parameters (K_m, V_max)
The study of enzyme kinetics with Bz-Arg-OEt allows for the determination of the Michaelis-Menten parameters, K_m and V_max (or the related catalytic constant, k_cat). The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), providing an inverse measure of the substrate's binding affinity to the enzyme. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are fundamental for comparing the activity of different enzymes or the same enzyme under various conditions. For instance, significant differences in K_m are observed between different proteoforms of trypsin when hydrolyzing Bz-Arg-OEt. mdpi.comnih.gov
| Enzyme | K_m (M) | k_cat (s⁻¹) | Conditions | Source |
|---|---|---|---|---|
| α-Trypsin (bovine) | 2.5 x 10⁻⁶ | 24 | pH 8.0, 25°C, 0.05 M CaCl₂ | mdpi.comnih.gov |
| ψ-Trypsin (bovine) | 1.1 x 10⁻² | 0.19 | pH 8.0, 25°C, 0.001 M CaCl₂ | mdpi.comnih.gov |
| Trypsin (non-fractionated) | 4.3 x 10⁻⁶ | 14.6 | pH 8.0, 25°C, 0.025 M CaCl₂ | mdpi.comnih.gov |
| Krill Serine Proteinase | 1.5 x 10⁻³ | 10.4 | pH 8.0, 20°C | bibliotekanauki.pl |
Analysis of Catalytic Efficiency (k_cat/K_m)
The catalytic efficiency of an enzyme, represented by the specificity constant k_cat/K_m, is a crucial parameter that describes how efficiently an enzyme converts a substrate into a product at low substrate concentrations. reddit.com It reflects both binding affinity (K_m) and catalytic turnover (k_cat). Comparing the k_cat/K_m values for the hydrolysis of Bz-Arg-OEt by different enzymes reveals significant insights into their catalytic power. For example, the catalytic efficiency of α-trypsin for Bz-Arg-OEt is several orders of magnitude higher than that of its autolyzed form, ψ-trypsin, highlighting a drastic loss of function in the latter. mdpi.comnih.gov The k_cat/K_m values for ester substrates like Bz-Arg-OEt are often significantly higher than for corresponding amide substrates, indicating that ester hydrolysis is generally more efficient. nih.gov
| Enzyme | k_cat/K_m (M⁻¹s⁻¹) | Source |
|---|---|---|
| α-Trypsin (bovine) | 9.6 x 10⁶ | mdpi.comnih.gov |
| ψ-Trypsin (bovine) | 1.7 x 10¹ | mdpi.comnih.gov |
| Trypsin (non-fractionated) | 3.4 x 10⁶ | mdpi.comnih.gov |
| Krill Serine Proteinase | 6.9 x 10³ | bibliotekanauki.pl |
Substrate Specificity Profiling of Proteases
This compound is a valuable tool for profiling the substrate specificity of proteases, particularly in distinguishing their preferences at the S1 and S' subsites of the active site. core.ac.ukmdpi.com By comparing the hydrolysis rates of Bz-Arg-OEt with other substrates containing different amino acids or protecting groups, researchers can map the structural and chemical features that an enzyme preferentially recognizes.
A stark example is the comparison between α-trypsin and ψ-trypsin. α-Trypsin has a very high affinity for the cationic Bz-Arg-OEt (K_m ≈ 2.5 µM), while ψ-trypsin's affinity is about three orders of magnitude lower (K_m ≈ 11,000 µM). mdpi.comnih.gov This dramatic difference is attributed to a chain split in ψ-trypsin that disconnects the primary specificity residue, Asp189, from the catalytic site. mdpi.comnih.gov
Furthermore, comparing the hydrolysis of Bz-Arg-OEt with substrates like Nα-acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt), a typical chymotrypsin (B1334515) substrate, helps to characterize the chymotrypsin-like activity that can arise from trypsin autolysis. mdpi.com While α-trypsin hydrolyzes Ac-Tyr-OEt much faster than ψ-trypsin, the binding affinities are comparable, demonstrating that the specificity for neutral substrates is less affected by the structural changes in ψ-trypsin. mdpi.comnih.gov The compound is also used to probe for non-canonical amino acid preferences and in broader specificity profiling studies. researchgate.netmdpi.com
Serine Proteases
Serine proteases are a class of enzymes characterized by the presence of a serine residue in their active site, which plays a crucial role in catalysis. tandfonline.com this compound serves as a valuable tool for assaying the esterase activity of many enzymes within this family. tandfonline.com
Trypsin and Trypsin-like Enzymes
This compound is a classic and widely used substrate for quantifying the activity of trypsin and enzymes with similar specificities. tandfonline.comcore.ac.ukasm.orguniprot.org The hydrolysis of the ester bond in Bz-Arg-OEt by trypsin can be monitored spectrophotometrically, providing a convenient method for enzyme assays.
The interaction between trypsin and this compound has been extensively studied, yielding detailed kinetic data. For instance, different forms of trypsin, such as α-trypsin and pseudotrypsin (ψ-trypsin), exhibit markedly different affinities and catalytic efficiencies towards this substrate. The Michaelis constant (Kₘ) for α-trypsin is significantly lower, indicating a much higher affinity for Bz-Arg-OEt compared to ψ-trypsin. tandfonline.com The specificity of trypsin for arginine and lysine (B10760008) residues at the P1 position is a key determinant of its activity on Bz-Arg-OEt. researchgate.net
Beyond its use in activity assays, this compound also serves as an acyl donor in kinetically controlled peptide synthesis catalyzed by trypsin. dcu.ie For example, it has been used in the synthesis of dipeptides and tetrapeptide precursors.
| Enzyme Form | Kₘ (mM) | kcat (s⁻¹) | Source |
| α-Trypsin | 0.011 | 19 | tandfonline.com |
| ψ-Trypsin | 13 | 0.4 | tandfonline.com |
Plasmin
Plasmin, a key enzyme in the fibrinolytic system, also demonstrates esterase activity that can be measured using this compound. This makes the substrate useful for determining plasmin activity in various research contexts.
Pancreatic and Urinary Kallikreins
Both pancreatic and urinary kallikreins are serine proteases that can be assayed using this compound. The substrate is effective for determining the esterase activities of these enzymes, which play important roles in regulating blood pressure and inflammation. In studies of rat pancreas, Bz-Arg-OEt-esterase activity was found to be present in a pro-enzyme form.
Thrombin
Thrombin, a critical component of the blood coagulation cascade, is another serine protease for which this compound is a suitable substrate. tandfonline.com Its esterase activity can be reliably determined using this compound, aiding in the characterization of its enzymatic function. u-tokyo.ac.jp
Subtilisins (e.g., Alcalase, Subtilisin Carlsberg, Subtilisin BPN')
Subtilisins, a family of serine proteases originating from Bacillus species, can also hydrolyze this compound. u-tokyo.ac.jptandfonline.com Alcalase, an industrial enzyme preparation whose major component is subtilisin Carlsberg, has been utilized as a catalyst in the synthesis of peptide precursors using Bz-Arg-OEt as an acyl donor. For instance, the precursor tetrapeptide N-benzoylarginylglycylaspartylserinamide (Bz-RGDS-NH2) was synthesized using Alcalase. Subtilisin BPN' has also been studied, and while it can hydrolyze Bz-Arg-OEt, its stability and activity can be influenced by engineering its amino acid sequence.
Elastase
In contrast to the aforementioned enzymes, this compound is generally not considered a substrate for elastase. Studies on the substrate specificity of various proteases have shown that elastase, which preferentially cleaves after small, neutral amino acids like alanine, does not significantly hydrolyze Bz-Arg-OEt. tandfonline.comcore.ac.uk Research on proteases from Cephalosporium sp. KM388 and Aspergillus flavus (Aspergillopeptidase B, which has elastase activity) indicates that these enzymes hardly hydrolyze or show very low activity towards basic amino acid esters like Bz-Arg-OEt. core.ac.uk This lack of reactivity highlights the specific substrate requirements of elastase and its distinction from trypsin-like proteases.
Cysteine Proteases (e.g., Papain, Chymopapain)
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (this compound) is a widely utilized synthetic substrate for the characterization of cysteine proteases, particularly those of the papain family. Its hydrolysis allows for the precise determination of key enzymatic parameters.
For papain, the substrate is integral to kinetic studies. Research has established the Michaelis constant (Km) and turnover number (kcat) for the papain-catalyzed hydrolysis of Bz-Arg-OEt under specific conditions. For instance, at pH 6.0 and 25°C, papain exhibits a Km of 14.5 mM and a kcat of 23.6 s⁻¹. The pH plays a critical role in the catalytic mechanism; the rate-determining step for the hydrolysis of Bz-Arg-OEt shifts from acylation below pH 6.5 to a mix of acylation and deacylation at pH levels above 6.5. nih.gov The standard unit of papain activity is often defined based on the rate of Bz-Arg-OEt hydrolysis, specifically as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at pH 6.2 and 25°C. conicet.gov.ar
Chymopapain, another cysteine protease from papaya latex, is also routinely assayed using this substrate. nih.gov A standard titrimetric method measures the production of Nα-Benzoyl-L-arginine from the hydrolysis of Bz-Arg-OEt. sigmaaldrich.com The assay is typically conducted at 25°C and pH 6.2 in the presence of activators like L-Cysteine and chelating agents such as EDTA. sigmaaldrich.com One unit of chymopapain activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Bz-Arg-OEt per minute under these conditions. sigmaaldrich.com
Table 1: Kinetic Parameters for Papain with this compound as Substrate
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Km | 14.5 mM | pH 6.0, 25°C, I/2 0.30 | |
| kcat (turnover number) | 23.6 s⁻¹ | pH 6.0, 25°C, I/2 0.30 | |
| Km | 0.017 M | - | researchgate.net |
Other Proteases (e.g., from marine psychrophilic bacteria)
This compound serves as a valuable substrate for characterizing proteases from diverse and extreme environments, such as those from marine psychrophilic (cold-adapted) bacteria. These studies help elucidate the unique specificities and kinetic properties of enzymes that function efficiently at low temperatures.
An alkaline protease from the marine-psychrophilic bacterium Pseudomonas sp. No. 548t was found to hydrolyze Bz-Arg-OEt, demonstrating esterase activity. tandfonline.com The Michaelis constant (Km) for this enzyme with Bz-Arg-OEt was determined to be 26.3 mM. tandfonline.com Similarly, a cold-adapted subtilisin-like serine protease from the Antarctic bacterium Pseudoalteromonas issachenkonii P14M1-4 was characterized using Bz-Arg-OEt to determine its catalytic constant (kcat) and Km. cambridge.org Such cold-adapted enzymes often exhibit a turnover number three to eight times higher than their non-cold-adapted counterparts, a feature that makes them attractive for biotechnological applications requiring high activity at low temperatures. cambridge.org
Another trypsin-like enzyme, isolated from Bacillus licheniformis, was found to be an arginine-specific alkaline trypsin with a specific activity of 350 U/mg when using Bz-Arg-OEt as the substrate. mdpi.com This highlights the substrate's utility in screening for and characterizing proteases with specific activity profiles. mdpi.com
Table 2: Characterization of Various Proteases Using this compound
| Enzyme Source | Enzyme Type | Finding / Kinetic Parameter | Source |
|---|---|---|---|
| Pseudomonas sp. No. 548t (Marine Psychrophile) | Alkaline Protease | Km = 26.3 mM | tandfonline.com |
| Pseudoalteromonas issachenkonii P14M1-4 (Antarctic Bacterium) | Subtilisin-like Serine Protease | Used for kcat and KM determination. | cambridge.org |
| Bacillus licheniformis | Arginine-Specific Alkaline Trypsin | Specific activity of 350 U/mg with Bz-Arg-OEt. | mdpi.com |
| Antarctic Krill | Trypsin-like Protease | Used as a synthetic substrate for activity measurement. | researchgate.net |
Investigation of Enzyme Activation and Folding Mechanisms
Studies on Zymogen Activation (e.g., Cocoonase)
The hydrolysis of this compound is a key method for monitoring the activation of zymogens, which are inactive enzyme precursors. The appearance of esterase activity on this substrate provides a direct and quantifiable measure of the conversion of a zymogen to its active protease form.
A classic example is the activation of prococoonase, the zymogen of an insect trypsin-like protease. researchgate.netresearchgate.net Studies show that prococoonase can be activated by other proteases, such as trypsin or subtilisin. researchgate.net The rate of this activation is tracked by measuring the increase in the rate of Bz-Arg-OEt hydrolysis over time. nih.govnih.gov This assay is sensitive enough to detect trace amounts of the mature enzyme and to characterize the effects of mutations on the activation process. nih.govnih.govmdpi.commdpi.com
The principle is broadly applicable. The activation of proacrosin, a zymogen found in sperm, to its active form, acrosin, is also studied by monitoring the time-dependent appearance of esterase activity using Bz-Arg-OEt as the substrate. pnas.org This demonstrates the substrate's general utility in investigating proteolytic activation cascades across different biological systems.
Propeptide-Mediated Activation Studies
Propeptides, the N-terminal sequences cleaved off during zymogen activation, often play a crucial role as intramolecular chaperones that guide the correct folding and subsequent activation of the protease. This compound is an essential tool in studies aimed at deciphering the function of these propeptides.
In detailed investigations of cocoonase, researchers have mutated amino acid residues within the propeptide region to understand its role in protein folding and the prevention of degradation during activation. nih.govnih.gov By using Bz-Arg-OEt as the substrate to assay the final enzyme activity, it was demonstrated that specific mutations in the propeptide could suppress degradation without affecting the catalytic activity of the mature enzyme. nih.govnih.govmdpi.commdpi.com This allowed for the specific investigation of the propeptide's chaperone-like function. The results from an enzyme assay using Bz-Arg-OEt confirmed that the designed mutations did not significantly alter the protein's final conformation or enzymatic activity, thereby isolating the propeptide's role in the activation pathway. nih.govnih.gov
Environmental and Modulatory Effects on Enzyme Activity
Influence of pH on Enzymatic Hydrolysis
The rate of enzymatic hydrolysis of this compound is highly dependent on the pH of the reaction environment. This relationship is used to determine the optimal pH for an enzyme's activity and to gain insights into the ionization states of critical amino acid residues in the active site.
Studies on papain have shown that its pH-activity profile for Bz-Arg-OEt hydrolysis is governed by three functional groups with pKa values of 4.8, 6.5–6.7, and 8.7. nih.gov The catalytic pathway of papain is functional when its active site has one, two, or three protons, but pathways involving a completely unprotonated active site are inoperative. nih.gov
For trypsin and trypsin-like enzymes, the hydrolysis of Bz-Arg-OEt is also strongly pH-dependent. The activity is consistent with the presence of a critical histidine residue in the active site. researchgate.net The pH profiles are generally bell-shaped, with optimal activity often observed in the neutral to alkaline range. For example, a trypsin from Bacillus licheniformis shows optimal activity at pH 9.0 with Bz-Arg-OEt as the substrate. mdpi.com In contrast, cysteine proteases like papain and chymopapain are typically assayed at a slightly acidic pH of 6.2. conicet.gov.arsigmaaldrich.com These pH-rate profiles are fundamental for understanding the enzyme's catalytic mechanism and for defining standard assay conditions. researchgate.netnih.gov
Table 3: Optimal or Standard Assay pH for Hydrolysis of this compound by Various Proteases
| Enzyme | Optimal / Assay pH | Source |
|---|---|---|
| Papain | 6.2 (Standard Assay) | conicet.gov.ar |
| Chymopapain | 6.2 (Standard Assay) | sigmaaldrich.com |
| Cocoonase | 8.0 (Assay Condition) | nih.gov |
| Trypsin (Bacillus licheniformis) | 9.0 (Optimum) | mdpi.com |
| Trypsin (Bovine) | ~8.0 (General Optimum) | researchgate.net |
Temperature Effects on Enzyme Kinetics
The temperature of the reaction environment is a critical factor that significantly influences the kinetics of enzymatic reactions involving Nα-Benzoyl-L-arginine ethyl ester hydrochloride (this compound). Temperature variations can affect the rate of substrate hydrolysis, enzyme stability, and product formation.
Studies on the enzymatic synthesis of peptides using this compound as a substrate have demonstrated that temperature can be manipulated to optimize product yield. For instance, in the chymopapain-catalyzed synthesis of an RGD tripeptide, reducing the reaction temperature to 4°C improved the yield to over 80%. doi.org This improvement was attributed to a decrease in the rate of competing hydrolysis reactions that form byproducts like Bz-Arg-Gly-OH and Bz-Arg-OH. doi.org Similarly, in the trypsin-catalyzed synthesis of Bz-RGDS-NH2, a precursor for the cellular adhesion motif, the reaction conditions were optimized at 30°C. researchgate.net
The thermal stability of the protease itself is a key consideration. Rat skin tryptase, which readily hydrolyzes this compound with a high specific activity, is thermally labile. nih.gov It loses 50% of its activity after a 30-minute preincubation at 30°C. nih.gov This highlights the importance of maintaining controlled, often low, temperatures when studying or utilizing certain proteases. Conversely, some enzymatic processes are studied across a range of temperatures to determine their thermodynamic properties. An Arrhenius plot of the rate constant (k3) for the trypsin-catalyzed hydrolysis of this compound in a micellar solution demonstrates how kinetic data can be used to determine the activation energy of the process. pnas.org
In some applications, enzymes are selected for their ability to function at low temperatures. For example, psychrophilic strains producing proteases have been shown to be effective for sludge degradation even at temperatures between 4°C and 15°C. researchgate.net The study of enzyme kinetics at subzero temperatures, a field known as cryoenzymology, often utilizes this compound as a model substrate to understand enzymatic mechanisms under such conditions. pnas.orgnih.gov
Impact of Ionic Strength
The ionic strength of the reaction medium can exert a significant influence on the kinetics of enzymes that hydrolyze this compound, primarily by affecting electrostatic interactions between the enzyme and the charged substrate.
For trypsin, a classic serine protease that efficiently cleaves this compound, the effect of ionic strength is complex. The reaction rate initially increases at low ionic strengths. nih.gov However, as the ionic strength is further increased, a gradual inhibitory effect is observed. nih.gov This biphasic behavior suggests that while a certain level of ions is necessary to facilitate optimal enzyme-substrate interaction, excessive ionic strength can disrupt the necessary electrostatic environment of the active site. nih.gov The effects are generally a function of the square root of the ionic strength, consistent with the Debye-Hückel theory for electrolyte solutions. nih.gov
The influence of ionic strength is also a critical parameter in enzyme purification protocols. In the purification of Protease I from Streptomyces griseus var. alcalophilus, the enzyme was eluted from a chromatography column using a linear gradient of sodium chloride (NaCl) concentration, increasing from 0 to 0.5 M. tandfonline.com This demonstrates how varying ionic strength is used to modulate the binding and elution of proteins during purification.
Furthermore, ionic strength can affect enzyme stability. For example, the thermal stability of rat skin tryptase, which uses this compound as a substrate, is improved by the presence of 1 M NaCl, which is necessary for its long-term storage. nih.gov In studies of steroid receptor transformation, the effect of ionic strength is also noted as a key condition influencing the process, which has been linked to proteolytic activity. pnas.org The pH dependence of trypsin-catalyzed hydrolysis of this compound is also studied at defined ionic strengths (e.g., 10 mM) to control for these electrostatic effects. pnas.org
Cosolvent Effects on Enzyme Specific Activity
The addition of organic cosolvents to the aqueous reaction medium can profoundly alter the specific activity of enzymes acting on this compound. These effects are multifaceted, involving changes in the dielectric constant of the medium, direct interactions with the enzyme, and altered substrate solubility.
The introduction of cosolvents like dioxane into a trypsin-catalyzed reaction with this compound leads to complex kinetic changes. These changes are attributed to a combination of competitive inhibition and dielectric effects. acs.org The organic solvent molecules can interact with the enzyme in a manner that involves both electrostatic and inhibitory effects. acs.org In a study comparing different solvent systems, the kcat (turnover number) for trypsin with this compound was found to be 8.7 s⁻¹ in bulk water, but increased to 11.0 s⁻¹ in a 1:1 (v/v) mixture of ethylene (B1197577) glycol and water. pnas.org This indicates that certain cosolvents can enhance catalytic activity.
However, high concentrations of organic solvents can also be detrimental to enzyme structure and function, leading to denaturation. pnas.org For instance, the apparent Michaelis constant (Km(app)) for the trypsin-Bz-Arg-OEt · HCl reaction increases exponentially with the concentration of cosolvents like dioxane or dimethylsulfoxide, indicating a decrease in substrate affinity. pnas.org
Interestingly, the negative effects of cosolvents can be mitigated. Polyelectrolytes can create a microenvironment around the enzyme that "sorts out" the solvent molecules, protecting the enzyme from denaturation and preserving its specific activity. pnas.org This protective mechanism allows for the study of enzyme kinetics in mixed solvents at subzero temperatures without the typical interfering effects of the organic component. pnas.org
The choice of cosolvent is also critical in synthetic applications. In the lipase-catalyzed synthesis of Bz-RGDS-NH2 using this compound as the acyl donor, the reaction is performed in aqueous water-miscible organic cosolvent systems. Similarly, the trypsin-catalyzed synthesis of a precursor tetrapeptide, Bz-RGDS-NH2, was optimized in an ethanol/Tris-HCl buffer system (97:3, v/v). researchgate.net In another example, the synthesis of Bz-Arg-Gly-NH2 was studied in an acetonitrile (B52724)/buffer system. researchgate.net These examples underscore the utility of cosolvents in shifting the reaction equilibrium towards synthesis over hydrolysis.
Role of Enzyme Inhibitors (Competitive and Non-Competitive)
Enzyme inhibitors are crucial tools for studying the mechanism and specificity of proteases that hydrolyze this compound. They are broadly classified as competitive or non-competitive, based on their mode of interaction with the enzyme. youtube.com
Competitive Inhibition
A competitive inhibitor typically resembles the substrate and binds reversibly to the enzyme's active site, thereby competing with the substrate. youtube.com This mode of inhibition increases the apparent Michaelis constant (Km) of the enzyme for its substrate but does not affect the maximum velocity (Vmax).
Benzamidine (B55565) is a classic example of a potent competitive inhibitor for trypsin and trypsin-like enzymes when using this compound as the substrate. nih.govwikipedia.org Its structure, featuring a positively charged group and a hydrophobic moiety, allows it to bind effectively to the specificity pocket of trypsin. nih.gov The inhibition constant (Ki) for benzamidine with bovine α-trypsin is significantly lower than for its proteoform, ψ-trypsin, highlighting differences in their active site architecture. nih.gov
The following table presents Ki values for benzamidine with different trypsin forms, illustrating its competitive nature.
| Enzyme | Substrate | Inhibitor | Ki (mol·L⁻¹) | Temperature (°C) | pH |
| Trypsin (non-fractionated) | Bz-Arg-pNA | Benzamidine | 1.8 × 10⁻⁵ | 15 | 8.15 |
| ψ-Trypsin | Bz-Arg-OEt | Benzamidine | 3.7 × 10⁻² | 25 | 8.0 |
| Data sourced from a study on pseudotrypsin. nih.gov |
Other competitive inhibitors include monovalent and divalent cations like Na+, K+, Ca²+, and Mg²+, which have been shown to cause linear competitive inhibition of human tissue kallikrein. tandfonline.com
Non-Competitive Inhibition
A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. youtube.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, thereby lowering the Vmax without affecting the Km.
In the context of proteases acting on this compound, certain inhibitors may act via a non-competitive or mixed mechanism. For example, the inhibition of human tissue kallikrein by the aluminium cation (Al³+) is linear mixed, meaning it can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com Diisopropylfluorophosphate (DFP) is an irreversible inhibitor that covalently modifies the active site serine of serine proteases like tryptase, effectively inactivating the enzyme. nih.gov Other inhibitors of rat skin tryptase activity towards this compound include antipain, leupeptin, and aprotinin. nih.gov
Polyelectrolyte Interactions with Enzyme Activity
Polyelectrolytes, which are polymers with repeating electrolyte groups, can significantly modulate the activity of enzymes that hydrolyze this compound. These interactions are primarily electrostatic and can lead to changes in the enzyme's local environment, affecting its pH profile, stability, and kinetics.
A notable effect of polyelectrolytes is the shift in the optimal pH for enzymatic activity. In the tryptic hydrolysis of this compound, the presence of a polyanionic environment, such as that created by the surfactant AOT in micellar solutions, causes a marked shift in the pH-activity profile. pnas.org This shift is attributed to the influence of the negatively charged polymer on the enzyme. pnas.org Similar effects are observed with other polyanions like heparin and ribonucleic acid (RNA). pnas.org The interaction between the positively charged trypsin and these polyanions alters the local proton concentration, thereby shifting the apparent pH optimum. pnas.org
Polyelectrolytes can also offer a protective effect to enzymes. They can create a unique microenvironment that shields the enzyme from the denaturing effects of organic cosolvents. pnas.org This "sorting out" of solvent molecules allows the enzyme to maintain its specific activity even in mixed aqueous-organic media, which is particularly useful for cryoenzymology studies. pnas.org
Furthermore, the interaction between enzymes and polyelectrolytes is a key aspect of certain purification strategies. For example, heparin-agarose is a common affinity chromatography matrix used to purify proteins that bind to heparin, although it was found not to bind rat skin tryptase. nih.gov Conversely, in the purification of Protease I, an ion-exchange chromatography step was employed, where the enzyme was eluted by increasing the ionic strength with a salt gradient, demonstrating the principle of modulating electrostatic interactions for separation. tandfonline.com
Applications in Enzyme Characterization and Mutagenesis Studies
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (this compound) is a widely used chromogenic substrate in the characterization of proteases, particularly those with trypsin-like specificity, and in the analysis of enzyme variants generated through mutagenesis. Its specific cleavage by these enzymes allows for a straightforward and quantitative measure of enzymatic activity.
Enzyme Characterization
This compound is instrumental in characterizing newly purified or identified proteases. For example, the specific activity of purified rat skin tryptase was determined to be 170 μmol/min/mg using this compound as the substrate. nih.gov It is also used to differentiate between closely related enzyme forms. A key example is the distinction between α-trypsin and its autolyzed form, ψ-trypsin. The kinetic parameters for the hydrolysis of this compound differ dramatically between these two forms, with ψ-trypsin showing a significantly higher Km (lower affinity) and lower kcat (catalytic rate) compared to α-trypsin. nih.gov This difference is a direct reflection of structural changes in the enzyme's active site and specificity pocket. nih.gov
The following table summarizes the kinetic constants for different trypsin forms acting on this compound, illustrating its use in enzyme characterization.
| Enzyme | Km (mol·L⁻¹) | kcat (s⁻¹) | kcat/Km (L·mol⁻¹·s⁻¹) |
| α-Trypsin | 2.5 × 10⁻⁶ | 24 | 9.6 × 10⁶ |
| ψ-Trypsin | 1.1 × 10⁻² | 0.19 | 1.7 × 10¹ |
| Data adapted from a study on pseudotrypsin, conducted at pH 8.0 and 25°C. nih.gov |
Mutagenesis Studies
This compound serves as a standard substrate in mutagenesis studies designed to probe the structure-function relationships of proteases. By mutating specific amino acid residues within an enzyme's substrate-binding site and then measuring the kinetic parameters with this compound, researchers can elucidate the role of individual residues in substrate recognition and catalysis. mdpi.com
For example, in studies of the trypsin-like protease cocoonase, mutations at the S1 substrate-binding site can alter the enzyme's preference for arginine versus lysine substrates. mdpi.com While the primary analysis in one such study used peptide substrates, this compound is listed as a purchased reagent, indicating its common use as a reference substrate in these types of experiments to obtain fundamental kinetic data. mdpi.com Such studies are crucial for understanding the molecular basis of enzyme specificity and for engineering enzymes with novel properties. uni-greifswald.de
Bz Arg Oet · Hcl in Enzymatic Peptide Synthesis
Role as Acyl Donor in Peptide Bond Formation
In kinetically controlled enzymatic peptide synthesis, the reaction equilibrium is shifted towards synthesis rather than hydrolysis by using an activated acyl donor, such as an ester, and a high concentration of a nucleophile (an amino acid or peptide derivative). Bz-Arg-OEt · HCl serves as this C-terminus activated and N-protected substrate, initiating the peptide bond formation process. core.ac.ukcore.ac.uk
The catalytic process begins with the binding of this compound to the active site of trypsin. core.ac.ukcore.ac.uk The serine protease's catalytic triad (B1167595) facilitates a nucleophilic attack on the carbonyl carbon of the ester substrate. This leads to the formation of a transient, covalent acyl-enzyme intermediate (Bz-Arg-trypsin), with the concomitant release of ethanol (B145695). core.ac.ukcore.ac.uknih.govresearchgate.net This intermediate is central to the reaction; it is more reactive than the initial ester. kiche.or.kr The subsequent step involves the aminolysis of this acyl-enzyme complex by a nucleophilic amino acid or peptide, which attacks the acyl group to form a new peptide bond and release the newly synthesized peptide, regenerating the free enzyme. core.ac.ukcore.ac.ukkiche.or.kr
Mechanism of Trypsin-Catalyzed Peptide Synthesis
Chemoenzymatic Synthesis Methodologies
This compound is a key component in various chemoenzymatic strategies for producing peptides of different lengths. These methods leverage the high stereospecificity and regioselectivity of enzymes, which minimizes the need for extensive side-chain protection and avoids racemization under mild reaction conditions. nih.gov
The enzymatic synthesis of dipeptides using this compound as the acyl donor has been extensively reported, with various enzymes and reaction systems optimized for high yields.
Bz-Arg-Gly-NH2 : The precursor dipeptide N-benzoylargininylglycinamide has been successfully synthesized using subtilisin in a water/organic cosolvent system, achieving a yield of 83%. nih.gov Another reported synthesis used an acetonitrile (B52724)/buffer system, resulting in a yield of 82.9%.
Bz-Arg-Gly-OEt : The synthesis of Bz-Arg-Gly-OEt is the first step in producing longer RGD peptides. Using trypsin in an ethanol medium containing a small amount of buffer (pH 8.0), yields of 80% to over 90% have been achieved. researchgate.netnih.govdoi.org The water content in the organic solvent is a critical factor for optimizing the reaction. researchgate.netdoi.org
Bz-Arg-Arg-NH2 : This dipeptide is synthesized in a kinetically controlled reaction catalyzed by trypsin, where this compound is the acyl donor and L-arginine amide (Arg-NH2) acts as the nucleophile. core.ac.ukcore.ac.uk The reaction is typically performed in an ethanol/buffer mixture. core.ac.uk Optimization studies have shown that a molar excess of the nucleophile is beneficial, with an optimal molar ratio of Bz-Arg-OEt to Arg-NH2 of 1:20. core.ac.ukcore.ac.ukresearchgate.net
Table 1: Synthesis of Dipeptides using this compound
| Product | Enzyme | Nucleophile | Reaction System | Yield | Reference(s) |
|---|---|---|---|---|---|
| Bz-Arg-Gly-NH2 | Subtilisin | Gly-NH2 | Water/organic cosolvent | 83% | nih.gov |
| Bz-Arg-Gly-OEt | Trypsin | H-Gly-OEt | Ethanol/Tris-HCl buffer (pH 8.0) | 80-90% | researchgate.netnih.govdoi.org |
| Bz-Arg-Arg-NH2 | Trypsin | Arg-NH2 | Ethanol/Tris buffer (pH 9.0) | - | core.ac.ukcore.ac.uk |
The synthesis of the tripeptide Bz-Arg-Gly-Asp(-OMe)-OH, a precursor for RGD-containing peptides, is a well-documented example of a multi-step chemoenzymatic process. researchgate.netnih.gov
The method involves two distinct enzymatic steps:
Dipeptide Synthesis : First, Bz-Arg-Gly-OEt is synthesized by the trypsin-catalyzed reaction between this compound and H-Gly-OEt. This reaction is conducted in ethanol with a Tris/HCl buffer (pH 8.0), yielding approximately 80% of the dipeptide. researchgate.netnih.gov
Tripeptide Formation : The purified Bz-Arg-Gly-OEt then serves as the acyl donor for the next step. Chymopapain is used to catalyze the incorporation of H-Asp(-OMe)2 as the nucleophile. researchgate.netnih.govdcu.ie To minimize side reactions and improve the yield, this reaction is performed in a CHES/NaOH buffer (pH 9.0). researchgate.netnih.gov The final product, Bz-Arg-Gly-Asp(-OMe)-OH, is formed via the C-terminal hydrolysis of an intermediate, Bz-Arg-Gly-Asp(-OMe)2, after the nucleophile is added. nih.gov This two-step enzymatic route has been reported to produce the target tripeptide with a 70% yield. researchgate.netnih.govdcu.ie
Table 2: Synthesis of Tripeptide Bz-Arg-Gly-Asp(-OMe)-OH
| Step | Product | Enzyme | Substrates | Reaction System | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 1 | Bz-Arg-Gly-OEt | Trypsin | Bz-Arg-OEt, H-Gly-OEt | Ethanol/Tris-HCl buffer (pH 8.0) | 80% | researchgate.netnih.gov |
| 2 | Bz-Arg-Gly-Asp(-OMe)-OH | Chymopapain | Bz-Arg-Gly-OEt, H-Asp(-OMe)2 | CHES/NaOH buffer (pH 9.0) | 70% | researchgate.netnih.govdcu.ie |
This compound is instrumental in the final enzymatic step for synthesizing precursors of the important cell-adhesion motif, Arginyl-Glycyl-Aspartyl-Serine (RGDS). The tetrapeptide Bz-Arg-Gly-Asp-Ser-NH2 (Bz-RGDS-NH2) is typically synthesized via a chemoenzymatic approach where the tripeptide fragment is first prepared chemically. nih.govresearchgate.netnih.govnih.gov
The common strategy involves:
Chemical Synthesis of the Nucleophile : The tripeptide Gly-Asp-Ser-NH2 (GDS-NH2) is synthesized using conventional chemical methods. nih.govresearchgate.netnih.govnih.gov
Enzymatic Coupling : The final peptide bond is formed by coupling the N-protected acyl donor, this compound, with the chemically prepared tripeptide nucleophile (GDS-NH2). nih.gov This reaction is catalyzed by a protease under kinetically controlled conditions in low-water organic media to suppress hydrolysis. researchgate.netnih.gov Various enzymes have been employed for this step:
Trypsin : Using pre-treated, lyophilized trypsin in an ethanol/Tris-HCl buffer system (97:3, v/v) at pH 8.0 resulted in a 68.3% yield of Bz-RGDS-NH2. nih.govresearchgate.net
Alcalase : This industrial protease, when used in an acetonitrile/buffer system (93:7, v/v) at pH 10.0, yielded 65.2% of the tetrapeptide. nih.gov
Lipase (B570770) : Porcine pancreas lipase (PPL) has also been used to catalyze the formation of Bz-RGDS-NH2 in water-miscible organic cosolvents like DMF or DMSO, with reported yields as high as 73.6%. nih.gov
Table 3: Synthesis of Tetrapeptide Bz-Arg-Gly-Asp-Ser-NH2
| Enzyme | Nucleophile (Chemically Synthesized) | Reaction System | Yield | Reference(s) |
|---|---|---|---|---|
| Trypsin | Gly-Asp-Ser-NH2 | Ethanol/Tris-HCl buffer (97:3, v/v), pH 8.0 | 68.3% | nih.govresearchgate.net |
| Alcalase | Gly-Asp-Ser-NH2 | Acetonitrile/Buffer (93:7, v/v), pH 10.0 | 65.2% | nih.gov |
| Lipase (PPL) | Gly-Asp-Ser-NH2 | DMF/Phosphate (B84403) buffer, pH 7.5 | 73.6% | nih.gov |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Nα-Benzoyl-L-arginine ethyl ester hydrochloride |
| Bz-Arg-Gly-NH2 | N-Benzoylargininylglycinamide |
| Bz-Arg-Gly-OEt | N-Benzoyl-L-arginyl-glycine ethyl ester |
| Bz-Arg-Arg-NH2 | Nα-Benzoyl-arginyl-arginine amide |
| Bz-Arg-Gly-Asp(-OMe)-OH | N-Benzoyl-L-arginyl-glycyl-L-aspartic acid α-methyl ester |
| Bz-Arg-Gly-Asp-Ser-NH2 | N-Benzoylarginylglycylaspartylserinamide |
| RGDS | Arginyl-Glycyl-Aspartyl-Serine |
| Arg-NH2 | L-Arginine amide |
| GDS-NH2 | Glycylaspartylserinamide |
| H-Gly-OEt | Glycine ethyl ester |
| H-Asp(-OMe)2 | L-Aspartic acid dimethyl ester |
| Bz-Arg-OH | Nα-Benzoyl-L-arginine |
| PPL | Porcine pancreas lipase |
| CHES | N-Cyclohexyl-2-aminoethanesulfonic acid |
| Tris | Tris(hydroxymethyl)aminomethane |
Synthesis of Tripeptides (e.g., Bz-Arg-Gly-Asp(-OMe)-OH)
Optimization of Reaction Conditions for Enzymatic Synthesis
The efficiency and yield of peptide synthesis catalyzed by enzymes using Nα-Benzoyl-L-arginine ethyl ester hydrochloride (this compound) as the acyl donor are profoundly influenced by a variety of reaction parameters. Optimization of these conditions is critical to maximize product formation while minimizing side reactions such as the hydrolysis of the ester substrate and the product peptide. Key factors that require careful tuning include the choice of solvent system, water content, reaction temperature, pH, substrate molar ratios, and the duration of the reaction.
Solvent Systems (e.g., Ethanol/Tris-HCl, Acetonitrile/Tris-HCl, Dioxane, Water/Organic Cosolvents)
The choice of solvent is a critical factor in the enzymatic synthesis of peptides, as it affects enzyme activity, stability, and the solubility of substrates. Various solvent systems have been explored for reactions involving this compound.
A common approach involves using a mixture of an organic solvent and an aqueous buffer. For instance, the trypsin-catalyzed synthesis of the tetrapeptide Bz-Arg-Gly-Asp-Ser-NH2, using Bz-Arg-OEt as the acyl donor, has been successfully conducted in an ethanol/Tris-HCl buffer system. nih.gov In one study, the reaction conditions were optimized to an ethanol/Tris-HCl buffer ratio of 97:3 (v/v). researchgate.net Similarly, the synthesis of Bz-RGD-OEt was optimized in an ethanol/Tris-HCl buffer system, but at a different ratio of 70:30 (v/v). researchgate.net The synthesis of Bz-Arg-Arg-NH2 has also been performed in a medium of 80% (v/v) ethanol and 20% 0.1 M Tris buffer at pH 9. nih.gov
Acetonitrile is another widely used organic cosolvent. The synthesis of Bz-Arg-Gly-NH2 has been achieved in an acetonitrile/0.1 M Na2CO3/NaHCO3 buffer system (90:10, v/v), resulting in a high yield. For the synthesis of Bz-Arg-Leu-NH2, an aqueous acetonitrile solution was found to be an ideal reaction environment. dcu.ie In some cases, anhydrous acetonitrile has been employed, with only a minimal amount of water present, for the synthesis of arginine-based surfactants using Bz-Arg-OEt. conicet.gov.ar
Dioxane has been identified as a highly suitable medium for the immobilization of trypsin, which is then used for peptide synthesis. researchgate.net The subsequent synthesis of the dipeptide Bz-Arg-Arg-NH2 was carried out in an ethanol-based medium. nih.govresearchgate.net Furthermore, water-miscible organic cosolvent systems, such as 50% Dimethylformamide (DMF), have been utilized for the lipase-catalyzed synthesis of Benzyl-Arg-Gly-Asp diamide. researchgate.net
The selection of the solvent system is therefore highly dependent on the specific enzyme and the peptide being synthesized, with the aim of creating an environment that favors the synthesis reaction over the competing hydrolysis reaction.
Table 1: Examples of Solvent Systems Used in Enzymatic Synthesis with this compound
| Enzyme | Product | Solvent System | Yield |
|---|---|---|---|
| Trypsin | Bz-Arg-Gly-Asp-Ser-NH2 | Ethanol/Tris-HCl buffer (97:3, v/v) | 68.3% researchgate.net |
| Trypsin | Bz-RGD-OEt | Ethanol/Tris-HCl buffer (70:30, v/v) | 72.5% researchgate.net |
| Trypsin | Bz-Arg-Arg-NH2 | 80% (v/v) ethanol / 20% Tris buffer | - |
| Subtilisin | Bz-Arg-Gly-NH2 | Water/organic cosolvent systems | 83% nih.gov |
| Papain | Nα-benzoyl-arginine dodecylamide | Anhydrous acetonitrile | - |
Water Content in Organic Media
The water content in organic solvent systems is a parameter of paramount importance for kinetically controlled enzymatic peptide synthesis. Water is essential for maintaining the catalytically active conformation of the enzyme, but an excess of water can promote the undesirable hydrolysis of both the acyl donor ester (Bz-Arg-OEt) and the newly formed peptide product. mdpi.com Consequently, operating in low-water organic media is a common strategy to shift the reaction equilibrium towards synthesis.
For enzyme immobilization, the water content of the organic solvent used during the process also plays a crucial role. When immobilizing trypsin in dioxane, the highest catalytic activity for the subsequent synthesis was achieved with a water content of just 1% (v/v). researchgate.net In the synthesis of arginine-based surfactants, the reaction was conducted in anhydrous acetonitrile containing as little as 0.25% v/v water. conicet.gov.ar
However, the optimal water content is not universally low and can be dependent on the specific reaction. For certain kinetically controlled oligomerization reactions, the highest reaction rate was observed in a medium containing 100% water, even though this also increases the risk of hydrolysis. core.ac.uk This highlights the delicate balance that must be struck: sufficient water is needed to maintain enzyme function, but not so much that hydrolysis becomes the dominant reaction. mdpi.com
Table 2: Effect of Water Content on Enzymatic Synthesis
| Enzyme | Reaction | Solvent System | Optimal Water Content | Observation |
|---|---|---|---|---|
| Trypsin | Immobilization for Synthesis | Dioxane | 1% (v/v) | Highest carrier activity achieved. researchgate.net |
| Papain | Surfactant Synthesis | Anhydrous Acetonitrile | 0.25% (v/v) | Successful synthesis in nearly anhydrous conditions. conicet.gov.ar |
| Trypsin | Peptide Synthesis | Ethanol/Tris-HCl | 3% (v/v) buffer | High yield achieved in low-water medium. researchgate.net |
Reaction Temperature
Temperature is a key parameter that influences the rate of both the synthesis and hydrolysis reactions, as well as the stability of the enzyme. Generally, higher temperatures increase the initial rate of synthesis. nih.gov However, they can also accelerate enzyme denaturation and the rate of product hydrolysis, leading to a lower final yield. nih.gov Therefore, an optimal temperature must be determined for each specific enzymatic system.
Studies have shown a wide range of optimal temperatures for syntheses involving Bz-Arg-OEt. For the trypsin-catalyzed synthesis of Bz-RGDS-NH2 and Bz-RGD-OEt, a temperature of 30°C was found to be optimal. researchgate.net A similar temperature of 30°C was used for the synthesis of Bz-Arg-Arg-NH2. nih.gov In another instance, the synthesis of Bz-Arg-Lys-OH was carried out at 35°C. kiche.or.kr Many aminolysis reactions are performed around 40°C to achieve higher yields. nih.gov
Conversely, lower temperatures are sometimes preferable to maximize the final product yield by minimizing hydrolysis and preserving enzyme stability. The synthesis of Bz-Arg-Leu-NH2 was optimized at 4°C. dcu.ie A study on the synthesis of human insulin (B600854) found that while the initial reaction rate increased with temperature (25°C > 12°C > 4°C), the final product yield decreased. nih.gov The highest yield (90%) was obtained at 4°C, suggesting that for trypsin-catalyzed reactions where yield is paramount, the reaction should be conducted below 12°C. nih.gov Other syntheses have been reported at 10°C and 15°C. nih.govresearchgate.net
Table 3: Optimal Temperatures in Various this compound Enzymatic Syntheses
| Enzyme | Product | Optimal Temperature | Yield |
|---|---|---|---|
| Trypsin | Bz-RGDS-NH2 | 30°C | 68.3% researchgate.net |
| Trypsin | Human Insulin Ester | 4°C | 90% nih.gov |
| Trypsin | Human Insulin Ester | 12°C | 85% nih.gov |
| Trypsin | Human Insulin Ester | 25°C | 82% nih.gov |
| Lipase | Bz-Arg-Gly-Asp-Ser-NH2 | 10°C | 74% nih.gov |
| Lipase | Benzyl-Arg-Gly-Asp diamide | 15°C | 76.4% researchgate.net |
pH Optimization
The pH of the reaction medium is a critical factor that directly affects the ionization state of the enzyme's active site residues and the substrates, thereby influencing enzyme activity and the reaction pathway. For trypsin, which exhibits specificity for cleaving peptide bonds at the C-terminal side of lysine (B10760008) and arginine residues, a pH of around 8 is generally considered optimal for its catalytic activity. nih.gov
In the context of peptide synthesis with Bz-Arg-OEt, several studies have confirmed the importance of an alkaline pH. The optimal condition for the trypsin-catalyzed synthesis of both Bz-RGDS-NH2 and Bz-RGD-OEt was determined to be pH 8.0. researchgate.net Similarly, the synthesis of Bz-Arg-Lys-OH was conducted in a Tris-HCl buffer at pH 8.0. kiche.or.kr An even higher pH of 9.0 was used in a Tris buffer for the synthesis of the dipeptide Bz-Arg-Arg-NH2. nih.gov
While a relatively high pH is often preferred to facilitate the deprotonation of the nucleophile's amino group for the initial attack on the acyl-enzyme intermediate, it also increases the risk of hydrolysis of the ester substrate. nih.gov The optimal pH can also vary depending on the enzyme. For a lipase-catalyzed synthesis, the optimal pH was found to be 7.7. researchgate.net In a study on human insulin synthesis using trypsin, the optimal pH for the coupling reaction was found to be in the range of 6-7 at all tested temperatures (4°C, 12°C, and 25°C). nih.gov This demonstrates that the optimal pH must be empirically determined for each specific enzyme-substrate system and reaction goal.
Table 4: Optimal pH for Enzymatic Synthesis Involving this compound
| Enzyme | Product/Reaction | Optimal pH |
|---|---|---|
| Trypsin | Bz-RGDS-NH2 Synthesis | 8.0 researchgate.net |
| Trypsin | Bz-RGD-OEt Synthesis | 8.0 researchgate.net |
| Trypsin | Bz-Arg-Lys-OH Synthesis | 8.0 kiche.or.kr |
| Trypsin | Bz-Arg-Arg-NH2 Synthesis | 9.0 nih.gov |
| Trypsin | Human Insulin Ester Synthesis | 6.0-7.0 nih.gov |
Substrate Molar Ratios
The molar ratio of the acyl donor (this compound) to the nucleophile (the amino acid or peptide being coupled) is a crucial parameter that can significantly affect both the reaction rate and the final yield. The optimal ratio depends on the specific kinetics of the synthesis and hydrolysis reactions.
In some cases, a large molar excess of the nucleophile is beneficial. For the trypsin-catalyzed synthesis of Bz-Arg-Arg-NH2, the optimal molar ratio of Bz-Arg-OEt to the nucleophile Argininamide (Arg-NH2) was found to be 1:20. nih.govresearchgate.net This large excess of the nucleophile helps to favor the aminolysis of the acyl-enzyme intermediate over its hydrolysis.
Conversely, other studies have found that an excess of the acyl donor is preferable. In a solid-to-solid synthesis system using glycyl endopeptidase, a small excess of the acyl donor (Z-Gly) improved both the initial rate and the final yield, with the highest conversion achieved at a 2:1 molar ratio of acyl donor to nucleophile. researchgate.net Interestingly, in that same system, an excess of the nucleophile was found to prevent the reaction. researchgate.net
Other systems have employed ratios closer to equimolar. The synthesis of an arginine-based surfactant used a Bz-Arg-OEt to dodecylamine (B51217) ratio of 1:1.5. conicet.gov.ar The synthesis of Bz-Arg-Lys-OH was conducted using equimolar concentrations (0.5 mol/L) of both Bz-Arg-OEt·HCl and the nucleophile Lys-OH. kiche.or.kr The choice of substrate molar ratio is therefore a key point of optimization, with different strategies being effective for different reaction systems.
Table 5: Investigated Substrate Molar Ratios (Acyl Donor:Nucleophile)
| Enzyme | Reaction | Substrate Molar Ratio (Donor:Nucleophile) | Outcome |
|---|---|---|---|
| Trypsin | Bz-Arg-OEt + Arg-NH2 | 1:20 | Optimal for dipeptide synthesis. nih.gov |
| Glycyl Endopeptidase | Z-Gly + Phe-NH2 | 2:1 | Highest conversion achieved. researchgate.net |
| Glycyl Endopeptidase | Z-Gly + Phe-NH2 | >1:1 (Excess Nucleophile) | Reaction prevented. researchgate.net |
| Papain | Bz-Arg-OEt + Dodecylamine | 1:1.5 | Successful surfactant synthesis. conicet.gov.ar |
Reaction Time
The reaction time is another critical parameter that must be optimized to achieve the maximum yield of the desired peptide product. The synthesis is a time-dependent process where the product concentration initially increases and may then decrease if the product is susceptible to secondary hydrolysis by the enzyme. Therefore, the reaction must be stopped at the point of maximum accumulation of the product.
The optimal reaction time can vary significantly, from a few hours to several days, depending on all the other reaction conditions such as temperature, pH, solvent, and substrate concentrations. For the trypsin-catalyzed synthesis of Bz-RGD-OEt, the maximum yield was achieved in 5 hours. researchgate.net In contrast, the synthesis of Bz-RGDS-NH2 required a longer reaction time of 14 hours under its optimal conditions. nih.govresearchgate.net
Longer reaction times have also been reported. The synthesis of Bz-Arg-Leu-NH2 at 4°C required 72 hours to achieve a 59% yield. dcu.ie A 72-hour reaction time was also used for the synthesis of an arginine-based surfactant at 37°C. conicet.gov.ar A shorter duration of 6 hours was sufficient for the synthesis of Bz-Arg-Lys-OH at 35°C. kiche.or.kr Monitoring the reaction progress over time, for example by using High-Performance Liquid Chromatography (HPLC), is essential to determine the optimal endpoint for the synthesis. nih.gov
Table 6: Examples of Reaction Times in Enzymatic Syntheses
| Enzyme | Product | Reaction Time | Temperature |
|---|---|---|---|
| Trypsin | Bz-RGD-OEt | 5 h | 30°C researchgate.net |
| Trypsin | Bz-Arg-Lys-OH | 6 h | 35°C kiche.or.kr |
| Trypsin | Bz-RGDS-NH2 | 14 h | 30°C nih.govresearchgate.net |
| Papain | Arginine-based Surfactant | 72 h | 37°C conicet.gov.ar |
Enzyme Selection and Engineering for Synthesis
The choice of enzyme is critical for the successful synthesis of peptides. Proteases, which naturally hydrolyze peptide bonds, can be manipulated under specific conditions to favor the reverse reaction: peptide bond formation. This is often achieved through kinetically controlled synthesis in low-water organic media, where the enzyme forms an acyl-enzyme intermediate with an ester substrate like this compound. This intermediate is then attacked by a nucleophile (an amino acid or peptide derivative) to form a new peptide bond.
Trypsin, a serine protease, exhibits high specificity for cleaving peptide bonds at the C-terminal side of lysine and arginine residues. nih.gov This specificity makes it a valuable tool for the synthesis of arginine-containing peptides when using this compound as the acyl donor. nih.gov The optimal pH for trypsin activity is typically around 8.0. nih.gov
Research has demonstrated the use of trypsin in the synthesis of various peptides. For instance, the tetrapeptide Bz-Arg-Gly-Asp-Ser-NH2, a precursor of the cell adhesion motif RGDS, was synthesized with a 68.3% yield using trypsin. researchgate.net The reaction was conducted in an ethanol/Tris-HCl buffer system (97:3, v/v) at 30°C and pH 8.0 for 14 hours. researchgate.net In another study, the dipeptide Bz-Arg-Gly-OEt was synthesized using trypsin in ethanol containing a Tris/HCl buffer at pH 8.0. researchgate.net Furthermore, the synthesis of Bz-Arg-Arg-NH2, an intermediate for bioactive peptides, has been achieved through a kinetically controlled approach with trypsin using Bz-Arg-OEt as the substrate. researchgate.net
Pre-treating trypsin, such as by dissolving it in a buffer and then lyophilizing it, can enhance its catalytic activity and stability in low-water organic media. researchgate.net This "pH memory" effect resulted in a 7% increase in the yield of Bz-RGDS-NH2. researchgate.net
Table 1: Trypsin-Catalyzed Peptide Synthesis with this compound
| Product | Nucleophile | Solvent System | pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bz-Arg-Gly-Asp-Ser-NH2 | Gly-Asp-Ser-NH2 | Ethanol/Tris-HCl (97:3, v/v) | 8.0 | 30 | 14 | 68.3 ± 1.74 | researchgate.net |
| Bz-Arg-Gly-OEt | Gly-OEt | Ethanol/Tris-HCl | 8.0 | - | - | 80 | researchgate.net |
| Bz-Arg-Arg-NH2 | Arg-NH2 | 80% (v/v) ethanol | - | - | - | - | researchgate.net |
Alcalase, a commercial name for a subtilisin preparation from Bacillus licheniformis, is a serine endoprotease with broad substrate specificity. nih.govnih.gov It is known for its stability in the pH range of 7 to 10. nih.gov This enzyme has been successfully employed in the synthesis of dipeptides and tetrapeptides.
For example, the synthesis of the dipeptide Bz-Arg-Gly-NH2 catalyzed by subtilisin in a water/organic cosolvent system resulted in an 83% yield. nih.gov Alcalase was also used to catalyze the synthesis of the precursor tetrapeptide Bz-RGDS-NH2. nih.gov The reaction, which linked Bz-Arg-OEt to GDS-NH2, was performed under kinetic control in a water-miscible organic medium. nih.gov Optimal conditions were found to be an acetonitrile/(Na2CO3/NaHCO3) buffer system (93:7, v/v) at pH 10.0 and 35°C for 8 hours, yielding a maximal yield of 65.2%. nih.gov A key advantage of using alcalase in this system was the absence of secondary hydrolysis of the peptide product. nih.gov
Table 2: Alcalase (Subtilisin)-Catalyzed Peptide Synthesis with this compound
| Product | Nucleophile | Solvent System | pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bz-Arg-Gly-NH2 | Gly-NH2 | Water/organic cosolvent | - | - | - | 83 | nih.gov |
| Bz-RGDS-NH2 | GDS-NH2 | Acetonitrile/(Na2CO3/NaHCO3) (93:7, v/v) | 10.0 | 35 | 8 | 65.2 | nih.gov |
Chymopapain, a cysteine protease from papaya latex, has also been utilized in enzymatic peptide synthesis. In a chemoenzymatic approach, the tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized by first producing Bz-Arg-Gly-OEt with trypsin, followed by the incorporation of H-Asp(-OMe)2 using chymopapain. researchgate.net The reaction with chymopapain was carried out in a 0.25M CHES/NaOH buffer at pH 9.0, containing 10 mM EDTA, and yielded 70%. researchgate.net This demonstrates the utility of using multiple enzymes in a stepwise synthesis to construct more complex peptides.
Table 3: Chymopapain-Catalyzed Peptide Synthesis
| Product | Acyl Donor | Nucleophile | Solvent System | pH | Yield (%) | Reference |
| Bz-Arg-Gly-Asp(-OMe)-OH | Bz-Arg-Gly-OEt | H-Asp(-OMe)2 | 0.25M CHES/NaOH buffer | 9.0 | 70 | researchgate.net |
Lipases, which are esterases, are not proteases but can catalyze peptide bond formation through transesterification. They are known for their high stability in organic solvents and at high temperatures. nih.gov Lipases have been used to catalyze the formation of the tetrapeptide Benzoyl-Arg-Gly-Asp-Ser-NH2 in aqueous water-miscible organic cosolvent systems, using Bz-Arg-OEt as the acyl donor and the tripeptide Gly-Asp-Ser-NH2 as the nucleophile. nih.govresearchgate.net
In one study, porcine pancreas lipase (PPL) was used to synthesize Bz-RGDS-NH2. researchgate.net The optimal conditions were found to be 50 mM Bz-Arg-OEt, 400 mM GDS-NH2, at 10°C in a 0.1M phosphate buffer at pH 7.5, with either 60% DMF or 58% DMSO as a cosolvent. researchgate.net These conditions resulted in maximum yields of 73.6% in DMF and 70.4% in DMSO. researchgate.net A significant advantage of using lipase is the lack of amidase activity, which prevents the secondary hydrolysis of the newly formed tetrapeptide. researchgate.net
Table 4: Lipase-Catalyzed Peptide Synthesis with this compound
| Enzyme | Product | Nucleophile | Solvent System | pH | Temperature (°C) | Yield (%) | Reference |
| Porcine Pancreas Lipase (PPL) | Bz-RGDS-NH2 | GDS-NH2 | 60% DMF / 0.1M phosphate buffer | 7.5 | 10 | 73.6 | researchgate.net |
| Porcine Pancreas Lipase (PPL) | Bz-RGDS-NH2 | GDS-NH2 | 58% DMSO / 0.1M phosphate buffer | 7.5 | 10 | 70.4 | researchgate.net |
Chymopapain
Immobilized Enzyme Systems in Peptide Synthesis
Immobilizing enzymes on solid supports offers several advantages, including enhanced stability, reusability, and simplified product purification. researchgate.netconicet.gov.ar The selection of the carrier material is crucial for the performance of the immobilized enzyme.
Chitosan (B1678972) microspheres have been investigated as a support for immobilizing enzymes like trypsin for peptide synthesis in micro-aqueous organic media. researchgate.net Immobilization under these conditions has shown to result in higher catalytic activity compared to immobilization in an aqueous phase. researchgate.net Proteases such as α-chymotrypsin and subtilisin have been immobilized by adsorption to porous chitosan beads, demonstrating high stability and catalytic activity for ester and peptide synthesis in organic solvents. nih.gov
Polyamide is another effective carrier for enzyme immobilization. It has the ability to absorb water, which helps maintain enzyme flexibility in organic solvent-based media while minimizing hydrolytic side reactions. conicet.gov.ar Papain has been immobilized on polyamide EP-700 for the synthesis of arginine derivatives. conicet.gov.ar Although the immobilization process led to a significant loss of initial hydrolytic activity, the main benefit was the ability to quickly stop the reaction by removing the biocatalyst and simplifying product purification. conicet.gov.ar Lipase from Candida antarctica B immobilized on polyacrylic resin (Novozyme 435) has been used to synthesize polyamide itself, highlighting the synergy between enzymes and polymer supports. nih.gov
The covalent immobilization of enzymes onto polyamide supports is a well-established method for creating stable and reusable biocatalysts for industrial applications. mdpi.com
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Nα-Benzoyl-L-arginine ethyl ester hydrochloride |
| Bz-Arg-Gly-Asp-Ser-NH2 | N-Benzoyl-L-arginyl-L-glycyl-L-aspartyl-L-serinamide |
| RGDS | Arginyl-glycyl-aspartyl-serine |
| Bz-Arg-Gly-OEt | N-Benzoyl-L-arginyl-L-glycine ethyl ester |
| Bz-Arg-Arg-NH2 | N-Benzoyl-L-arginyl-L-argininamide |
| Bz-Arg-Gly-NH2 | N-Benzoyl-L-arginyl-L-glycinamide |
| Bz-Arg-Gly-Asp(-OMe)-OH | N-Benzoyl-L-arginyl-L-glycyl-L-aspartic acid α-methyl ester |
| GDS-NH2 | Glycyl-aspartyl-serinamide |
| H-Asp(-OMe)2 | L-Aspartic acid dimethyl ester |
| Trypsin | - |
| Alcalase (Subtilisin) | - |
| Chymopapain | - |
| Lipase | - |
| Chitosan | - |
| Polyamide | - |
| Tris | Tris(hydroxymethyl)aminomethane |
| CHES | N-Cyclohexyl-2-aminoethanesulfonic acid |
| EDTA | Ethylenediaminetetraacetic acid |
| DMF | Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| PPL | Porcine Pancreas Lipase |
Optimization of Immobilization Parameters
The efficiency of enzymatic reactions often relies on the immobilization of the enzyme onto a solid support, a process that enhances stability and allows for reusability. nih.gov The selection of appropriate immobilization conditions is a critical step in producing stable and active enzyme preparations. mdpi.com Key parameters that require optimization include the choice of support material, the method of immobilization, and the reaction environment (e.g., pH, temperature, and solvent composition). mdpi.commdpi.com
For instance, in the synthesis of arginine-based surfactants using papain, the enzyme was immobilized by adsorption onto polyamide. conicet.gov.ar The hydrolytic activity of the immobilized papain was assessed using Nα-benzoyl-D,L-arginine p-nitroanilide hydrochloride (BAPNA), a substrate sharing the same acyl group (Bz-Arg) as Bz-Arg-OEt. conicet.gov.ar This ensured that the measured activity was relevant to the subsequent synthesis reaction. conicet.gov.ar
In another study, trypsin was immobilized on magnetic micro-particles in both aqueous and organic media to catalyze the synthesis of the dipeptide Bz-Arg-Arg-NH₂ from Bz-Arg-OEt and Arg-NH₂. researchgate.net The optimization of immobilization in an organic solvent, dioxane, revealed that the highest carrier activity was achieved with a low water content of 1% (v/v). researchgate.net This highlights the importance of the solvent environment in modulating enzyme activity during immobilization. The choice of immobilization medium can significantly impact the synthetic and hydrolytic activities of the enzyme. researchgate.net
The table below summarizes the impact of different immobilization media on the activity coupling yield of trypsin.
| Immobilization Medium | Reaction Type | Maximum Activity Coupling Yield (%) |
| Dioxane | Peptide Synthesis | 19.2 |
| Aqueous | Peptide Synthesis | Lower than Dioxane |
| Dioxane | Hydrolysis | 20.4 |
| Aqueous | Hydrolysis | 38.5 |
This table illustrates the differential effect of the immobilization medium on the catalytic performance of trypsin in synthesis and hydrolysis reactions. researchgate.net
Catalytic Activity and Operational Stability of Immobilized Enzymes
The catalytic activity and operational stability of immobilized enzymes are paramount for their practical application in industrial processes. mdpi.com Immobilization can protect enzymes from denaturation caused by environmental factors like pH and temperature, leading to enhanced stability. mdpi.com
In the case of trypsin immobilized on magnetic micro-particles in dioxane, the resulting immobilizate demonstrated high operational stability. It could be reused for ten sequential cycles in both peptide synthesis (in 80% v/v ethanol) and hydrolysis reactions (in buffered aqueous solution) with activity retentions of 90% and 87%, respectively. researchgate.net This sustained performance underscores the benefit of immobilization in organic media for enhancing the resilience of the enzyme. researchgate.net
Similarly, the immobilization of papain on polyamide for the synthesis of arginine-based surfactants from this compound also yielded a stable biocatalyst. conicet.gov.ar The stability of immobilized enzymes is a key factor that allows for their repeated use without a significant loss of catalytic efficiency, which is a major advantage in continuous-flow systems and large-scale production. mdpi.commdpi.com
Research has shown that even after multiple uses, immobilized enzymes can retain a significant portion of their initial activity. For example, immobilized CpsADH and laccase retained 52% and 63% of their relative activity, respectively, after five reuse cycles. oaepublish.com This demonstrates the practical utility of immobilization for sustained catalytic processes.
Strategic Advantages of Chemoenzymatic Synthesis
The chemoenzymatic approach to peptide synthesis, which often utilizes substrates like this compound, presents several strategic advantages over purely chemical methods. nih.gov These benefits stem from the inherent properties of enzymes as catalysts.
Stereoselectivity in Peptide Bond Formation
One of the most significant advantages of using enzymes in peptide synthesis is their high stereoselectivity. nih.gov Unlike chemical methods where racemization—the formation of a mixture of stereoisomers—can be a major issue, enzymes typically catalyze reactions with absolute stereospecificity. dcu.ienih.gov This means that only the desired L- or D-amino acid enantiomer is incorporated into the peptide chain, eliminating the need for complex and costly purification steps to separate isomeric mixtures. nih.gov This inherent selectivity ensures the production of a single, biologically active peptide isomer.
Mild Reaction Conditions
Enzymatic reactions are conducted under mild conditions, typically at or near physiological pH and temperature. nih.govgoogle.com This contrasts sharply with conventional chemical peptide synthesis, which often requires harsh conditions, such as the use of strong acids or bases and extreme temperatures. nih.gov The mild conditions of enzymatic synthesis are not only more energy-efficient but also help to prevent the degradation of sensitive functional groups on the peptide chain, leading to higher product purity and yield. For example, the trypsin-catalyzed synthesis of a tetrapeptide using Bz-Arg-OEt as the acyl donor was carried out at a controlled temperature of 30°C and a pH of 8.0. researchgate.net
Derivatives and Analogs of Bz Arg Oet for Research Applications
Enzymatic Transformation Products (e.g., Bz-Cit-OEt by Peptidylarginine Deiminases (PAD))
A key enzymatic transformation involving Bz-Arg-OEt is its conversion to Nα-benzoyl-L-citrulline ethyl ester (Bz-Cit-OEt) by Peptidylarginine Deiminases (PADs). nih.govbachem.com PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination. nih.gov
This conversion is significant in both biological and diagnostic contexts. The enzymatic reaction involves the hydrolysis of the guanidino group of arginine to a ureido group, forming citrulline. nih.gov Bz-Arg-OEt acts as a substrate mimic, allowing researchers to study the activity and specificity of PAD enzymes. nih.govbachem.comnih.gov The detection of this transformation can be accomplished through various methods, including colorimetric assays that measure the byproducts of the reaction. nih.govnih.gov Understanding the kinetics and specificity of PADs with substrates like Bz-Arg-OEt is crucial for developing inhibitors and diagnostic tools for diseases where these enzymes are dysregulated, such as rheumatoid arthritis. nih.gov
Synthesis of Novel Arginine-Based Compounds
The chemical structure of Bz-Arg-OEt makes it an excellent precursor for synthesizing a variety of novel compounds with specific functionalities. Its protected N-terminus (benzoyl group) and activated C-terminus (ethyl ester) allow for targeted chemical modifications.
Arginine-Based Surfactants (e.g., Bz-Arg-NHC10, Bz-Arg-NHC12)
Bz-Arg-OEt is used as an arginine donor in the synthesis of novel cationic surfactants. researchgate.netnih.gov Specifically, Nα-benzoyl-arginine decyl amide (Bz-Arg-NHC10) and Nα-benzoyl-arginine dodecyl amide (Bz-Arg-NHC12) have been synthesized through an enzymatic approach. researchgate.netnih.govmdpi.com In this process, an enzyme like papain catalyzes the condensation reaction between Bz-Arg-OEt and a fatty amine, such as decylamine (B41302) or dodecylamine (B51217). researchgate.netnih.govconicet.gov.ar This biocatalytic method can achieve high yields, over 90% for Bz-Arg-NHC10 and 80% for Bz-Arg-NHC12. nih.govmdpi.com
These arginine-based surfactants are of interest due to their biocompatibility, biodegradability, and antimicrobial properties. nih.govconicet.gov.arcsic.es They represent a "green" alternative to traditional surfactants. researchgate.net Studies have shown that both Bz-Arg-NHC10 and Bz-Arg-NHC12 exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.govconicet.gov.ar Their surface properties, such as the critical micelle concentration (CMC), have been characterized, providing insight into their behavior in solution and their interaction with biological membranes. rsc.org
Table 1: Synthesis and Properties of Arginine-Based Surfactants
| Compound | Starting Materials | Enzyme Catalyst | Key Properties | Reference(s) |
|---|---|---|---|---|
| Bz-Arg-NHC10 | Bz-Arg-OEt, Decylamine | Papain | Cationic surfactant, Antimicrobial | researchgate.net, nih.gov, conicet.gov.ar |
| Bz-Arg-NHC12 | Bz-Arg-OEt, Dodecylamine | Papain | Cationic surfactant, Antimicrobial | researchgate.net, nih.gov, conicet.gov.ar |
Precursors for Bioactive Peptides
Bz-Arg-OEt serves as a valuable building block in the chemoenzymatic synthesis of bioactive peptides. mdpi.comdoi.orgnactem.ac.uk Bioactive peptides are specific protein fragments that have a positive impact on bodily functions. researchgate.net The use of enzymes like trypsin or papain allows for the specific and stereoselective formation of peptide bonds under mild conditions. mdpi.comresearchgate.net
For example, Bz-Arg-OEt has been used as the acyl donor in the trypsin-catalyzed synthesis of a precursor to the cellular adhesion motif Arg-Gly-Asp (RGD). mdpi.comdoi.org In this reaction, the benzoyl-arginine moiety is enzymatically coupled to a dipeptide, such as Gly-Asp, to form the protected tripeptide. mdpi.com This approach leverages the specificity of the enzyme for the arginine residue, ensuring the correct sequence is assembled. mdpi.com The ability to use Bz-Arg-OEt as a precursor simplifies the synthesis of complex peptides, which can be challenging to produce through purely chemical methods, especially those containing charged residues like arginine. doi.org
Structure-Activity Relationships in Enzyme-Substrate Interactions Involving Bz-Arg-OEt
The interaction between an enzyme and its substrate is highly specific, governed by the three-dimensional structures of both molecules. Bz-Arg-OEt and its derivatives are instrumental in studying these structure-activity relationships (SARs), particularly for proteases like trypsin that preferentially cleave after basic amino acid residues. researchgate.netsci-hub.se
Modifying Enzyme-Substrate Binding via Bz-Arg-OEt Analogs (conceptual, for enzyme S1 subsite probing)
The S1 subsite of trypsin-like serine proteases is a deep pocket that accommodates the side chain of the amino acid at the P1 position of the substrate. nih.govnih.gov It is negatively charged at the bottom, typically due to an aspartate residue, which provides specificity for positively charged residues like arginine and lysine (B10760008). researchgate.netnih.gov
Conceptually, analogs of Bz-Arg-OEt can be designed to probe the structural and chemical features of this S1 pocket. By systematically modifying the arginine side chain or the benzoyl group of Bz-Arg-OEt, researchers can map the binding interactions. For instance, altering the length or rigidity of the P1 side chain can reveal the spatial constraints of the pocket. Introducing different functional groups can test for specific hydrogen bonding or electrostatic interactions. This approach of using a library of substrate analogs allows for a detailed mapping of the enzyme's active site, revealing how subtle changes in substrate structure affect binding affinity and catalytic efficiency. nih.gov This information is critical for designing highly specific and potent enzyme inhibitors. nih.gov
Exploring Enzyme Specificity with Bz-Arg-OEt Derivatives
Derivatives of Bz-Arg-OEt are widely used to explore the substrate specificity of various proteases. researchgate.netpnas.org Trypsin, for example, hydrolyzes peptide bonds on the carboxyl side of arginine and lysine. sci-hub.semdpi.com While Bz-Arg-OEt is a classic substrate for trypsin, modifications to its structure can help elucidate the finer points of the enzyme's specificity. sci-hub.sescientificlabs.co.ukpeptanova.de
By comparing the kinetic parameters (Km and kcat) for the hydrolysis of a series of related ester substrates, scientists can quantify the enzyme's preference for different chemical structures. nih.gov For example, comparing the hydrolysis rates of N-tosyl-L-arginine methyl ester (TAME) and Bz-Arg-OEt (BAEE) by trypsin provides insight into how the N-terminal protecting group influences substrate recognition. nih.gov Furthermore, creating libraries of peptide substrates with variations at positions other than P1, while keeping an arginine derivative at P1, can map the specificity of the S2, S3, and other subsites of the enzyme. pnas.org This systematic exploration with a diverse set of derivatives is fundamental to understanding the molecular basis of enzyme specificity and for developing new diagnostic substrates and targeted therapeutics. pnas.orgnih.gov
Table 2: Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Bz-Arg-OEt · HCl | Nα-Benzoyl-L-arginine ethyl ester hydrochloride |
| Bz-Cit-OEt | Nα-Benzoyl-L-citrulline ethyl ester |
| Bz-Arg-NHC10 | Nα-Benzoyl-arginine decyl amide |
| Bz-Arg-NHC12 | Nα-Benzoyl-arginine dodecyl amide |
| TAME | N-tosyl-L-arginine methyl ester |
| RGD | Arg-Gly-Asp (Arginine-Glycine-Aspartic acid) |
Methodological Considerations and Advanced Techniques in Bz Arg Oet · Hcl Research
Spectrophotometric Assay Principles
Spectrophotometry is a cornerstone technique for monitoring the enzymatic hydrolysis of Bz-Arg-OEt · HCl. This method relies on the differential absorption of ultraviolet (UV) light by the substrate and its hydrolysis product.
Monitoring Absorbance Changes during Hydrolysis
The enzymatic cleavage of the ester bond in this compound results in the formation of a carboxyl group in Bz-Arg-OH. This chemical modification leads to a change in the electronic structure of the molecule, which in turn alters its UV absorbance spectrum. By continuously monitoring the absorbance at a specific wavelength, the rate of the hydrolysis reaction can be determined. The velocity of the reaction is directly related to the rate of change in absorbance over time.
Wavelength Selection (e.g., 253 nm, 229 nm)
The choice of wavelength is critical for the sensitivity and accuracy of the spectrophotometric assay. The selection is based on the wavelength at which the difference in absorbance between the substrate (this compound) and the product (Bz-Arg-OH) is maximal.
253 nm: This wavelength is frequently used to monitor the hydrolysis of this compound. The change in absorbance at this wavelength provides a reliable measure of the enzymatic activity.
229 nm: Some studies utilize a wavelength of 229 nm for monitoring the concentration of this compound. pnas.org
Dual Wavelength Mode (260 nm and 278 nm): To enhance the precision of kinetic studies, a dual-wavelength mode can be employed. Following the reaction between 260 nm and 278 nm helps to minimize interferences from other components in the reaction mixture. pnas.org
Extinction Coefficient Considerations
The molar extinction coefficient (ε) is a constant that relates the absorbance of a substance to its concentration. An accurate extinction coefficient for the substrate or product at the chosen wavelength is essential for calculating the reaction rate in absolute terms (e.g., moles of substrate hydrolyzed per unit time). For instance, at 229 nm, the molar extinction coefficient for Bz-Arg-OEt is reported to be 10,500 M⁻¹cm⁻¹. pnas.org It is important to note that the extinction coefficient can be influenced by the solvent composition. For example, the Δε at 260/278 nm varies in different solvent systems, being 620 M⁻¹cm⁻¹ in pure water, 870 M⁻¹cm⁻¹ in a water/dioxane mixture, and 920 M⁻¹cm⁻¹ in a water/dimethylsulfoxide mixture. pnas.org
Chromatographic Analysis of Reaction Products (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of the components in a reaction mixture. In the context of this compound research, HPLC is invaluable for analyzing the products of hydrolysis and any potential side reactions. core.ac.uk
A typical HPLC method for analyzing the reaction products of this compound hydrolysis involves a reverse-phase C18 column. kiche.or.kr The mobile phase often consists of a gradient of aqueous trifluoroacetic acid (TFA) and an organic solvent like acetonitrile (B52724) with TFA. kiche.or.krconicet.gov.ar Detection is commonly performed using a UV detector at wavelengths such as 215 nm and 254 nm. conicet.gov.ar This setup allows for the clear separation and quantification of Bz-Arg-OEt, its hydrolysis product Bz-Arg-OH, and other related compounds that may form during the reaction. core.ac.ukconicet.gov.ar
Table 1: Example HPLC Retention Times for Bz-Arg-OEt and Related Compounds
| Compound | Retention Time (min) |
| Bz-Arg-OH | 4.7 conicet.gov.ar |
| Bz-Arg-OEt | 5.3 conicet.gov.ar |
| Bz-Arg-NHC10 | 13.6 conicet.gov.ar |
| Bz-Arg-NHC12 | 15.6 conicet.gov.ar |
This table is for illustrative purposes. Actual retention times can vary depending on the specific HPLC conditions.
Cryoenzymology in Mixed Solvent Systems
Cryoenzymology is a specialized technique used to study enzyme reaction mechanisms at sub-zero temperatures. By slowing down the reaction rates, it is possible to trap and study transient intermediates that are not observable at physiological temperatures. pnas.org
In the context of this compound research, cryoenzymology has been employed in mixed solvent systems, such as water/ethylene (B1197577) glycol, to prevent the freezing of the reaction mixture. pnas.org These studies have provided insights into the effects of co-solvents on the kinetic parameters (Km and kcat) of enzymes like trypsin. pnas.org It has been shown that the use of water-soluble polyelectrolytes can help to minimize the denaturing effects of organic solvents on the enzyme, allowing for the investigation of enzyme kinetics in cooled mixed solvents without significant alteration of the enzyme's specific activity. nih.gov
In Silico Analysis and Computational Modeling of Enzyme-Substrate Interactions
In silico analysis and computational modeling have become indispensable tools for understanding the intricate interactions between enzymes and their substrates at a molecular level. nih.gov These computational approaches complement experimental data by providing detailed structural and dynamic insights.
For enzymes that hydrolyze this compound, such as trypsin, molecular modeling can be used to visualize the substrate-binding pocket and identify the key amino acid residues involved in substrate recognition and catalysis. mdpi.com Techniques like molecular docking can predict the preferred binding orientation of Bz-Arg-OEt within the active site, highlighting the hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. biointerfaceresearch.com Furthermore, molecular dynamics (MD) simulations can be used to explore the conformational changes that occur during the catalytic process, providing a deeper understanding of the reaction mechanism. nih.gov These computational studies are crucial for elucidating the basis of enzyme specificity and for the rational design of new enzyme inhibitors or improved enzyme variants. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
| This compound | Nα-Benzoyl-L-arginine ethyl ester hydrochloride |
| Bz-Arg-OH | Nα-Benzoyl-L-arginine |
| TFA | Trifluoroacetic acid conicet.gov.ar |
| Bz-Arg-NHC10 | Nα-benzoyl-arginine decylamide |
| Bz-Arg-NHC12 | Nα-benzoyl-arginine dodecylamide conicet.gov.ar |
| Trypsin | Trypsin |
| Papain | Papain |
| Thrombin | Thrombin |
Analytical Techniques for Product Identification in Synthesis (e.g., NMR, Mass Spectrometry)
The confirmation of the successful synthesis of Nα-Benzoyl-L-arginine ethyl ester hydrochloride (this compound) and the assessment of its purity are critically dependent on modern analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and identification of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For the characterization of this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the benzoyl, arginine, and ethyl ester moieties of the molecule.
A study analyzing the ¹H NMR spectrum of this compound in deuterium (B1214612) oxide (D₂O) highlighted the complexity of the spectrum, with multiple resonances observed. researchgate.net The quartet signal at approximately 4.3 ppm is a notable feature. researchgate.net Detailed spectral data provides specific chemical shifts for the various protons within the molecule. For instance, the aromatic protons of the benzoyl group typically appear in the downfield region of the spectrum. chemicalbook.com The protons of the ethyl group give rise to a characteristic quartet and triplet pattern due to spin-spin coupling. chemicalbook.com
Further in-depth studies have utilized ¹H NMR in different solvents, such as deuterated dimethylformamide (DMF-d₇), and at various temperatures to investigate the rotational motions within the guanidinium (B1211019) group and to confirm the tautomeric form present in solution. nih.gov Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also valuable for definitively assigning proton and carbon signals, especially in complex molecules like this arginine derivative.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic Protons (Benzoyl) | 7.83 | Multiplet | chemicalbook.com |
| Aromatic Protons (Benzoyl) | 7.68 - 7.46 | Multiplet | chemicalbook.com |
| α-CH | 4.60 | Multiplet | chemicalbook.com |
| O-CH₂ (Ethyl) | 4.275 | Quartet | chemicalbook.com |
| δ-CH₂ | 3.26 | Multiplet | chemicalbook.com |
| β,γ-CH₂ | 2.09 - 1.67 | Multiplet | chemicalbook.com |
| CH₃ (Ethyl) | 1.308 | Triplet | chemicalbook.com |
Note: The solvent signal was removed in the referenced spectrum. Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Although a complete spectral data set is not provided here, key chemical shifts have been reported in the literature, confirming the presence of the carbonyl carbons of the ester and amide groups, the aromatic carbons of the benzoyl group, and the aliphatic carbons of the arginine side chain and the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the synthesized this compound and can also provide structural information through analysis of its fragmentation patterns.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used for the analysis of this compound. In mass spectra obtained using these methods, a prominent peak is often observed at an m/z corresponding to the molecular ion with the loss of the chloride counter-ion ([M-Cl]⁺). researchgate.netCurrent time information in Bangalore, IN. This peak is expected at an m/z of approximately 307.87, which corresponds to the cationic part of the molecule, [Bz-Arg-OEt]⁺. researchgate.netCurrent time information in Bangalore, IN.
Gas chromatography-mass spectrometry (GC-MS) analysis can also be performed, though it may involve derivatization. In such analyses, fragmentation of the molecule occurs. A common fragment observed is a peak at an m/z of 105, which corresponds to the benzoyl cation ([C₆H₅CO]⁺), a characteristic fragment of benzoylated compounds. nih.gov
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ion/Fragment | Observed m/z | Reference |
| MALDI-TOF-MS | [M-Cl]⁺ | 307.87 | researchgate.netCurrent time information in Bangalore, IN. |
| GC-MS | Benzoyl Cation | 105 | nih.gov |
The combination of NMR and Mass Spectrometry provides a robust and comprehensive characterization of synthesized this compound, ensuring the correct product has been obtained with a high degree of purity.
Emerging Research Directions and Future Perspectives for Bz Arg Oet · Hcl
Development of Novel Enzyme Assays
Bz-Arg-OEt · HCl is a well-established substrate for a variety of proteases, including trypsin, papain, kallikrein, subtilisin, and thrombin. caymanchem.comscbt.com The enzymatic hydrolysis of the ester bond is typically monitored by the increase in absorbance at 253 nm, providing a continuous and sensitive rate determination. nih.govsigmaaldrich.com While this fundamental application remains widespread, recent research has leveraged this compound to devise novel and specific assays that address complex biological questions.
One area of development is the characterization of newly discovered or engineered enzymes. For instance, researchers have used this compound to measure the esterase activity of recombinant cocoonase, a trypsin-like serine protease. nih.gov This assay was instrumental in confirming that specific point mutations at putative catalytic residues resulted in a complete loss of enzymatic activity, thereby identifying the key amino acids (His56, Asp99, and Ser193) that form the catalytic triad (B1167595) of the enzyme. nih.gov The assay also helped demonstrate that mutations designed to suppress degradation did not negatively impact the enzyme's activity or conformation. nih.gov
Another innovative application lies in the field of materials science, where this compound is used to assess the functionality of immobilized enzymes. In one study, the substrate was used to determine the activity of papain embedded in self-assembled hybrid inorganic-organic nanoflowers. rsc.org This assay was crucial for demonstrating the exceptionally high catalytic activity—approximately 4510% that of the free enzyme—of the immobilized papain, highlighting the structural benefits of the nanoflower matrix. rsc.org
Furthermore, this compound has been central to the development of assays for enzymes outside of the traditional protease family, such as Protein Arginine Deiminases (PADs). caymanchem.comnih.gov These enzymes convert arginine residues to citrulline. Novel assays have been developed to quantify PAD activity by measuring the byproducts of the reaction with this compound, such as ammonia (B1221849) or the resulting Nα-benzoyl-L-citrulline ethyl ester. nih.gov These kinetic studies are critical for identifying potent and selective inhibitors of specific PAD isoforms, which are implicated in autoimmune diseases like rheumatoid arthritis. caymanchem.comnih.gov
Other specialized assays include a novel method to detect tissue kallikrein activity, which may serve as a predictor for recurrent stroke, and its use in the development of in vitro intestinal digestibility assays for ruminant feeds to improve animal nutrition research. caymanchem.com
| Enzyme Studied | Assay Principle | Research Application | References |
| Recombinant Cocoonase | Spectrophotometric measurement of esterase activity at 253 nm. | Investigating propeptide-mediated protein folding and identifying catalytic triad residues. | nih.gov |
| Immobilized Papain | Measurement of hydrolytic activity of papain embedded in hybrid nanoflowers. | Characterizing novel biocatalyst systems and demonstrating enhanced enzyme activity. | rsc.org |
| Protein Arginine Deiminases (PADs) | Quantification of ammonia or citrulline production from the deimination of the substrate. | Kinetic characterization of PAD isoforms and screening for therapeutic inhibitors. | caymanchem.comnih.gov |
| Tissue Kallikrein | A novel detection method based on substrate hydrolysis. | Development of potential biomarkers for predicting recurrent stroke. | caymanchem.com |
| Trypsin | Measurement of trypsin activity in a multi-step digestion simulation. | Development of in vitro models for assessing feed digestibility in ruminants. |
Advanced Applications in Biocatalysis
Beyond its use in analytical assays, this compound is an important building block in biocatalysis for the synthesis of novel compounds. nih.govmdpi.com In these applications, the compound serves as an activated arginine donor, allowing enzymes to catalyze the formation of new amide bonds under mild, environmentally friendly conditions—a process known as chemoenzymatic synthesis. mdpi.comresearchgate.net
A significant area of research is the synthesis of novel arginine-based surfactants. Using papain as a biocatalyst, researchers have successfully synthesized Nα-benzoyl-arginine decyl amide and Nα-benzoyl-arginine dodecyl amide by reacting this compound with decylamine (B41302) and dodecylamine (B51217), respectively. nih.govconicet.gov.ar These reactions achieved high yields of over 90% and 80%, respectively. nih.gov The resulting cationic surfactants demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and were found to be less toxic than commercial surfactants, suggesting their potential as effective additives in topical formulations. nih.gov
This compound is also a key substrate in the enzymatic synthesis of peptides and peptidomimetics, which are of great interest to the pharmaceutical industry. mdpi.comchemimpex.com Research has shown that various proteases can be used to catalyze peptide bond formation in reverse of their usual hydrolytic function, often in organic-aqueous solvent systems to shift the reaction equilibrium toward synthesis. mdpi.comresearchgate.net For example:
Lipase (B570770) has been used to catalyze the formation of the tetrapeptide Benzoyl-Arg-Gly-Asp-Ser-NH2 by linking Bz-Arg-OEt to the tripeptide Gly-Asp-Ser-NH2. mdpi.com
Subtilisin has been employed to synthesize the dipeptide Bz-Arg-Gly-NH2 with a yield of 83%. mdpi.comresearchgate.net
Alcalase , an industrial alkaline protease, was used to link Bz-Arg-OEt to Gly-Asp-(NH2)2 to produce the tripeptide Bz-Arg-Gly-Asp(NH2)OH with a yield of 73.6% in an ethanol (B145695)/buffer system. researchgate.net
These chemoenzymatic methods offer a cleaner and more stereoselective alternative to purely chemical synthesis, which often requires complex protection and deprotection steps. mdpi.comresearchgate.net
| Enzyme | Product Synthesized | Acyl Donor | Nucleophile | Yield | References |
| Papain | Nα-benzoyl-arginine decyl amide (Bz-Arg-NHC10) | This compound | Decylamine | >90% | nih.gov |
| Papain | Nα-benzoyl-arginine dodecyl amide (Bz-Arg-NHC12) | This compound | Dodecylamine | >80% | nih.gov |
| Lipase | Benzoyl-Arg-Gly-Asp-Ser-NH2 | Bz-Arg-OEt | Gly-Asp-Ser-NH2 | Not specified | mdpi.com |
| Subtilisin | Bz-Arg-Gly-NH2 | Bz-Arg-OEt | Gly-NH2 | 83% | mdpi.comresearchgate.net |
| Alcalase | Bz-Arg-Gly-Asp(NH2)OH | Bz-Arg-OEt | Gly-Asp-(NH2)2 | 73.6% | researchgate.net |
Interdisciplinary Research Integrating this compound as a Tool
The applications of this compound increasingly bridge multiple scientific disciplines, where it serves as a critical tool to connect concepts from biochemistry, materials science, pharmacology, and medicine.
An excellent example of this interdisciplinary role is found at the intersection of biocatalysis and materials science . As mentioned previously, this compound was used to characterize papain immobilized on copper phosphate (B84403) nanoflowers. rsc.org This research integrates enzymology with nanotechnology and materials chemistry to create a novel, highly active, and reusable biocatalyst. rsc.org The study employed techniques from both fields, including scanning electron microscopy (SEM) and X-ray diffraction (XRD) to characterize the material, and spectrophotometric assays with this compound to prove its enhanced function. rsc.org
In the realm of biochemistry and pharmacology , this compound has been used to elucidate complex physiological pathways. A key study investigated whether it could be the direct precursor to endothelium-derived relaxing factor/nitric oxide (EDRF/NO), a critical signaling molecule in the cardiovascular system. nih.gov The research used pharmacological tools to test its effect on guinea pig pulmonary arteries and found that the vasorelaxation caused by this compound is not mediated by the EDRF/NO pathway but through a direct action on vascular smooth muscle. nih.gov This finding clarified that free L-arginine, not a peptide-like derivative, is the true precursor for NO synthesis, providing crucial insight for cardiovascular medicine. nih.gov
Furthermore, the biocatalytic synthesis of novel molecules from this compound provides a direct link between biocatalysis and medicinal chemistry . The arginine-based surfactants and peptide conjugates created through enzymatic synthesis are prime candidates for further development as new therapeutic agents. nih.govmdpi.com For instance, arginine-containing molecules have shown promise in overcoming antibiotic resistance, and the development of efficient synthesis routes using tools like this compound is a critical first step in creating a pipeline for these next-generation drugs. mdpi.com
| Interdisciplinary Fields | Role of this compound | Research Outcome | References |
| Biocatalysis & Materials Science | Substrate to measure activity of an enzyme immobilized on a nanomaterial. | Creation of a highly active and stable biocatalyst with potential industrial applications. | rsc.org |
| Biochemistry & Pharmacology | Pharmacological probe and enzyme substrate. | Clarification of the biosynthetic pathway of nitric oxide (NO), a key cardiovascular signaling molecule. | nih.gov |
| Biocatalysis & Medicinal Chemistry | Synthetic precursor (acyl donor). | Enzymatic synthesis of novel antimicrobial surfactants and peptide fragments for drug development. | nih.govconicet.gov.arresearchgate.netmdpi.com |
Q & A
Q. What are the standard protocols for synthesizing Bz-Arg-OEt · HCl, and how do reaction conditions influence yield reproducibility?
- Methodological Answer : Synthesis typically involves benzoylation of L-arginine ethyl ester followed by HCl salt formation. Yield optimization requires strict control of stoichiometric ratios (e.g., benzoyl chloride to arginine derivative) and reaction time. For example, shows a 63% yield for Bz-Arg-OEt under enzymatic catalysis, with error bars indicating variability due to temperature or pH fluctuations. Reproducibility can be improved by using anhydrous solvents and inert atmospheres to minimize side reactions.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC with UV detection (λ = 254 nm) to quantify purity.
- NMR spectroscopy (¹H and ¹³C) to confirm benzoyl and ethyl ester functional groups.
- Mass spectrometry (ESI-MS) to verify molecular weight (342.82 g/mol, per ).
- Elemental analysis for chloride content validation.
Q. What are the primary applications of this compound in enzymatic studies?
- Methodological Answer : The compound is widely used as a substrate for trypsin-like proteases. Researchers measure hydrolysis rates via spectrophotometry at 253 nm (due to benzoyl group release) to quantify enzyme activity. Experimental design should include controls with known inhibitors (e.g., soybean trypsin inhibitor) to confirm specificity .
Advanced Research Questions
Q. How can contradictory data on this compound’s antimicrobial efficacy be resolved?
- Methodological Answer : Discrepancies in antimicrobial studies (e.g., varying MIC values) may arise from differences in bacterial strains or assay conditions. Researchers should:
- Standardize protocols using CLSI guidelines for broth microdilution.
- Include synergistic studies with antibiotics (e.g., β-lactams) to assess combinatorial effects.
- Validate results with kill-time assays to distinguish bacteriostatic vs. bactericidal activity .
Q. What strategies optimize this compound’s stability in aqueous buffers for long-term kinetic assays?
- Methodological Answer : Hydrolysis of the ethyl ester group in water limits stability. Approaches include:
- Using low-temperature storage (4°C) and lyophilization for long-term preservation.
- Incorporating organic co-solvents (e.g., 10% DMSO) to reduce water activity.
- Monitoring degradation via HPLC at regular intervals to establish a stability profile .
Q. How does this compound’s reactivity vary under non-physiological pH conditions?
- Methodological Answer : The ester bond is pH-sensitive. To study this:
- Conduct pH-rate profiles (pH 2–12) using buffered solutions (e.g., citrate-phosphate buffers).
- Measure hydrolysis rates via UV-Vis spectroscopy and fit data to the Bell-Evans-Polanyi equation to model pH dependence.
- Compare results with computational simulations (e.g., DFT calculations) to predict reactive intermediates .
Q. What computational methods are suitable for modeling this compound’s interactions with enzymatic active sites?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Key steps:
- Prepare the enzyme structure (PDB ID: e.g., trypsin, 1TLD) by removing water molecules and adding hydrogens.
- Define the ligand’s torsion angles and partial charges using GAFF force fields .
- Validate docking poses with MM-PBSA binding energy calculations .
Data Analysis & Interpretation
Q. How should researchers address variability in enzymatic assay data involving this compound?
- Methodological Answer : Use error propagation analysis to quantify uncertainty in kinetic parameters (e.g., kcat and KM). For example, ’s error bars (±5% yield) suggest replicate experiments (n ≥ 3) are critical. Apply non-linear regression (Michaelis-Menten fitting) with tools like GraphPad Prism, and report 95% confidence intervals .
Q. What statistical frameworks are appropriate for comparing this compound’s bioactivity across multiple studies?
- Methodological Answer : Meta-analysis using random-effects models (e.g., DerSimonian-Laird method) accounts for heterogeneity between studies. Include sensitivity analyses to assess bias from outlier datasets or varying experimental conditions (e.g., pH, temperature) .
Literature & Experimental Design Gaps
What unresolved mechanistic questions exist regarding this compound’s role in protease inhibition?
- Methodological Answer : Current literature lacks clarity on whether the compound acts as a competitive or uncompetitive inhibitor. Researchers should:
- Perform steady-state inhibition assays with varying substrate concentrations.
- Analyze data using Lineweaver-Burk plots to distinguish inhibition types.
- Supplement with X-ray crystallography to visualize inhibitor-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
